2-Ethylbutanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMWYGBLHQEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284559 | |
| Record name | 2-Ethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-38-1 | |
| Record name | Butanamide, 2-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethylbutanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 2-Ethylbutanamide (CAS 1114-38-1)
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, identified by the CAS Registry Number 1114-38-1. The information is compiled from various chemical databases and is intended to support research and development activities. All quantitative data is presented in tabular format for clarity and ease of comparison.
Chemical Identity
This compound is a primary amide with a branched alkyl chain. Its fundamental identifiers and structural information are crucial for its unambiguous identification in experimental and regulatory contexts.
| Identifier | Value | Source |
| CAS Number | 1114-38-1 | [1][2][3] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 2-ETHYLBUTYRAMIDE, 2,2-Diethylacetamide | [1][4] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [2][4] |
| SMILES | CCC(CC)C(N)=O | [2][3] |
| InChIKey | QVEMWYGBLHQEAK-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical properties of a compound are essential for predicting its behavior in various experimental conditions, including solubility, reactivity, and bioavailability. The following table summarizes the available quantitative data for this compound.
| Property | Value | Unit | Source |
| Density | 0.894 | g/cm³ | [1] |
| Boiling Point | 245.2 | °C (at 760 mmHg) | [1] |
| Flash Point | 102.1 | °C | [1] |
| Melting Point | Not Available | - | |
| logP (Octanol-Water Partition Coefficient) | 1.608 | [1] | |
| logP (Computed) | 0.9079 | [2] | |
| Topological Polar Surface Area (TPSA) | 43.09 | Ų | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][4] | |
| Hydrogen Bond Acceptor Count | 1 | [2][4] | |
| Rotatable Bond Count | 3 | [2][4] |
Experimental Protocols
-
Boiling Point: Determined by distillation at atmospheric pressure (e.g., using a Sivolobov apparatus) or under reduced pressure, with temperature and pressure readings recorded.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Flash Point: Typically determined using a closed-cup method (e.g., Pensky-Martens or Cleveland open-cup) where the substance is heated, and the temperature at which the vapors ignite with a small flame is recorded.
A representative workflow for the synthesis of an aliphatic amide like this compound is illustrated below. This common laboratory procedure involves the reaction of a carboxylic acid derivative with an amine.
Caption: Representative workflow for the synthesis of an aliphatic amide.
References
An In-depth Technical Guide to the Spectral Data of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Ethylbutanamide (CAS No. 1114-38-1), a valuable compound in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1114-38-1[1] |
| Molecular Formula | C₆H₁₃NO[1] |
| Molecular Weight | 115.17 g/mol [1] |
| Canonical SMILES | CCC(CC)C(=O)N[1] |
Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and Mass Spec data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | -CH₃ (ethyl groups) |
| Data not available | Data not available | Data not available | -CH₂- (ethyl groups) |
| Data not available | Data not available | Data not available | -CH- (methine) |
| Data not available | Data not available | Data not available | -NH₂ (amide) |
¹³C NMR (Carbon-13 NMR) Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available | -C H₃ |
| Data not available | -C H₂- |
| Data not available | -C H- |
| Data not available | -C =O |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its amide and alkyl groups.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Strong | C=O Stretch (Amide I) |
| Data not available | Medium | N-H Bend (Amide II) |
| Data not available | Medium | N-H Stretch |
| Data not available | Strong | C-H Stretch (Alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z | Relative Intensity (%) | Possible Fragment |
| 115 | Data not available | [M]⁺ (Molecular Ion) |
| 87 | Data not available | [M - C₂H₄]⁺ |
| 72 | Data not available | [M - C₃H₇]⁺ or [CH(CH₂CH₃)C(O)NH₂]⁺ |
| 43 | Data not available | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the spectrum. Data is typically collected over a spectral width of 0-12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.
FT-IR Spectroscopy
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet holder) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, and it is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.
GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of polar compounds. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent. Helium is typically used as the carrier gas.
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation, typically at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the molecular ion and various fragment ions.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Caption: General experimental workflow for spectroscopic analysis.
References
Solubility of 2-Ethylbutanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amide Solubility
Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their solubility is primarily governed by their ability to act as both hydrogen bond donors (via the N-H protons in primary and secondary amides) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[1][2][3] 2-Ethylbutanamide (also known as 2-Ethylbutyramide) is a primary aliphatic amide with the structure shown below.
Figure 1. Chemical Structure of this compound.
The key factors influencing the solubility of amides like this compound in organic solvents include:
-
Polarity of the Solvent: Polar solvents are generally better at solvating polar molecules. The polarity of the amide functional group suggests good solubility in polar organic solvents.
-
Hydrogen Bonding Capacity of the Solvent: Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be effective in dissolving amides. Aprotic polar solvents (like DMSO and DMF) can act as hydrogen bond acceptors and also exhibit good solvency.
-
Size of the Alkyl Group: The nonpolar alkyl portion of the amide molecule influences its solubility. As the carbon chain length increases, the nonpolar character of the molecule increases, which tends to decrease solubility in polar solvents and increase solubility in nonpolar solvents.[3][4]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[5]
Expected Solubility Profile of this compound
Based on its structure—a primary amide with a six-carbon branched alkyl chain—this compound is expected to exhibit the following solubility characteristics:
-
High Solubility in Polar Protic Solvents: Due to its ability to form strong hydrogen bonds, it should be highly soluble in alcohols such as methanol, ethanol, and propanol.
-
Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) should be effective at dissolving this compound due to dipole-dipole interactions and their ability to accept hydrogen bonds.
-
Moderate to Low Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane, toluene, and diethyl ether is expected to be lower. The presence of the polar amide group will limit its miscibility with nonpolar solvents, although the C6 alkyl chain will contribute to some solubility.
Illustrative Solubility Data for Structurally Similar Amides
While specific data for this compound is unavailable, the following table presents solubility data for N-Ethyl-p-toluenesulfonamide and N-Ethylbutanamide, which can provide some insight into the behavior of amides in various organic solvents.
Table 1: Solubility Data for Structurally Related Amides
| Solvent Class | Solvent | Solute | Temperature (K) | Molar Fraction Solubility (x₁) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature |
| Ethyl Acetate | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |
| Polar Protic | Methanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature |
| Ethanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |
| 1-Butanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |
| 2-Butanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |
| Water | Water | N-Ethylbutanamide | Not Specified | Soluble |
Note: The qualitative term "Soluble" for N-Ethylbutanamide in water indicates a significant degree of solubility without specifying a quantitative value.[6] For N-Ethyl-p-toluenesulfonamide, the original research paper should be consulted for the exact molar fraction values at different temperatures.[7]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the solubility of a solid amide like this compound in an organic solvent. This method is based on the principle of equilibrating a supersaturated solution and then measuring the concentration of the solute in the saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Prepare replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the factors influencing amide solubility and a typical experimental workflow for its determination.
Caption: Logical relationship of factors influencing amide solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Ethylbutanamide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of amide chemistry and data on structurally related compounds to provide a robust framework for its stability assessment. Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3]
Core Concepts in Amide Stability
Amides are generally considered chemically stable functional groups. This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[4] However, they are susceptible to degradation under certain conditions, primarily through hydrolysis.
Predicted Degradation Pathways of this compound
The primary degradation pathway anticipated for this compound is hydrolysis of the amide bond. Other potential degradation routes include thermal decomposition.
Hydrolytic Degradation
Hydrolysis of the amide bond in this compound would result in the formation of 2-ethylbutanoic acid and ammonia. This reaction can be catalyzed by both acids and bases.[4][5] Under neutral conditions, the hydrolysis of amides is typically very slow.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate salt and ammonia.[4]
The steric hindrance around the carbonyl group can influence the rate of hydrolysis.[4]
Thermal Degradation
N-alkyl amides have been shown to undergo thermal decomposition at high temperatures. For instance, N-Ethylbutanamide, a structural analog, has been observed to decompose at 250°C.[4] The primary thermal degradation pathway for amides typically involves the cleavage of the carbon-nitrogen bond.[4] It is plausible that this compound would exhibit similar behavior, though the specific degradation products may differ.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to experimentally determine the stability of this compound.[1][3] These studies involve subjecting the compound to stress conditions to accelerate degradation.
General Considerations for Forced Degradation Studies
-
Degradation Extent: The stress conditions should be adjusted to achieve a target degradation of approximately 5-20%.[1]
-
Analytical Methods: High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is a common technique for separating and quantifying the parent compound and its degradation products.[1] Mass spectrometry (MS) can be used for the identification of unknown degradants.[7]
-
Mass Balance: It is important to account for the mass of the drug substance and its degradation products to ensure that all significant degradants have been identified.
The following table outlines typical stress conditions for forced degradation studies based on ICH guidelines.
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to reflux, monitored up to 14 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to reflux, monitored up to 14 days |
| Neutral Hydrolysis | Water, room temperature to reflux, monitored up to 14 days |
| Oxidative | 3% to 30% H₂O₂, room temperature, monitored up to 14 days |
| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
| Thermal | Elevated temperatures (e.g., 50°C, 60°C, or higher), with or without humidity (e.g., ≥75% RH) |
Detailed Experimental Protocol for Acid-Catalyzed Hydrolysis of a Model Amide (N-Ethylbutanamide)
The following protocol for the acid-catalyzed hydrolysis of N-Ethylbutanamide can be adapted for this compound.[6][8]
Materials:
-
N-Ethylbutanamide (or this compound)
-
6 M Hydrochloric Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the amide in aqueous acid (e.g., 6 M HCl) in a round-bottom flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product (2-ethylbutanoic acid) with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by distillation if necessary.[6]
Data Presentation
The following tables provide a template for summarizing the physicochemical properties of this compound and the results of forced degradation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [9][10][11] |
| Molecular Weight | 115.17 g/mol | [10][11] |
| CAS Number | 1114-38-1 | [9][10] |
| IUPAC Name | This compound | [9][10] |
| Appearance | Presumed to be a solid or liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Water Solubility | Not available |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 2-ethylbutanoic acid, ammonia | |||
| Base Hydrolysis | 1 M NaOH | 2-ethylbutanoate, ammonia | |||
| Neutral Hydrolysis | Water | ||||
| Oxidative | 30% H₂O₂ | ||||
| Photolytic | Light exposure | ||||
| Thermal (Dry) | |||||
| Thermal (Wet) |
Mandatory Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for assessing the stability of this compound.
Caption: Predicted hydrolytic degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. biomedres.us [biomedres.us]
- 2. labinsights.nl [labinsights.nl]
- 3. ajpsonline.com [ajpsonline.com]
- 4. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. benchchem.com [benchchem.com]
- 9. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]
- 10. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Physicochemical Properties of 2-Ethylbutanamide
An In-depth Technical Guide to the Thermochemical Properties of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
The general physical and chemical properties of this compound are summarized in Table 1. These properties are crucial for designing and interpreting experimental studies.
Table 1:
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1114-38-1 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| SMILES | CCC(CC)C(=O)N | [1] |
| Appearance | Solid (presumed, as most simple amides are solids) | [3][4] |
| Boiling Point | High (expected, due to hydrogen bonding) | [3][4] |
| Water Solubility | Soluble (expected for amides with five or six carbons) |[3][4] |
Thermochemical Properties of this compound
Thermochemical data are fundamental for understanding the stability and energy content of a compound. Currently, specific experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound have not been reported in the literature. Table 2 outlines these key properties, which would be the focus of experimental determination.
Table 2: Thermochemical Properties of this compound
| Property | Symbol | Value | Method of Determination |
|---|---|---|---|
| Standard Enthalpy of Formation (liquid/solid) | ΔHf° | Data not available | Combustion Calorimetry |
| Standard Molar Entropy | S° | Data not available | Calorimetry (from T→0 K) |
| Heat Capacity (solid) | Cp,s | Data not available | Differential Scanning Calorimetry (DSC) |
| Heat Capacity (liquid) | Cp,l | Data not available | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔHfus | Data not available | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Vaporization | ΔHvap | Data not available | Correlation with vapor pressure data |
| Enthalpy of Combustion | ΔHc° | Data not available | Combustion Calorimetry |
Experimental Protocols for Thermochemical Characterization
The following sections detail the standard experimental procedures used to determine the primary thermochemical properties of amides like this compound.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) is typically derived from the experimentally determined enthalpy of combustion (ΔHc°) using a bomb calorimeter.[5][6] The combustion of this compound follows the reaction:
C₆H₁₃NO(s) + 8.75 O₂(g) → 6 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)
Experimental Protocol:
-
Sample Preparation: A pellet of high-purity this compound (mass not to exceed 1 g) is accurately weighed. The sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is positioned to make contact with the sample.
-
Calorimeter Assembly: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with purified oxygen to a pressure of approximately 25-30 atm. A precise volume of distilled water (e.g., 2000 mL) is added to the calorimeter bucket, and the sealed bomb is submerged.
-
Combustion Reaction: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute for 5 minutes) to establish an initial rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at short intervals as it rises, until it reaches a maximum and begins to cool. Temperature readings are continued for a period to establish the post-combustion cooling rate.
-
Data Analysis:
-
The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter (Ccal) is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The total heat released (qtotal) is calculated using: qtotal = Ccal × ΔT.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual N₂.
-
The standard energy of combustion (ΔUc°) is calculated from the corrected heat release and the mass of the sample.
-
The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[7][8] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting.[8][9]
Experimental Protocol:
-
Sample and Reference Preparation: A small, accurately weighed amount of this compound (typically less than 5 mg) is hermetically sealed in an aluminum crucible.[9] An empty, sealed aluminum crucible is used as a reference.[7]
-
Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.[8] For heat capacity measurements, a baseline is established, and a calibration is performed using a standard material with a well-known heat capacity, such as sapphire.[10]
-
Measurement Procedure (for Heat Capacity):
-
An initial run is performed with two empty crucibles to obtain a baseline.
-
A second run is performed with the sapphire standard in the sample pan.
-
A final run is performed with the this compound sample.
-
All runs are conducted under a controlled, inert atmosphere (e.g., nitrogen gas flow) over the desired temperature range (e.g., -100 to 600 °C), using a constant heating rate (e.g., 10-20 K/min).[10][11]
-
-
Data Analysis:
-
The heat flow (in watts) is recorded as a function of temperature.
-
The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = (Cp(std) × mstd / msample) × (ΔDSCsample / ΔDSCstd) where std refers to the sapphire standard, m is mass, and ΔDSC is the difference in heat flow between the sample/standard and the baseline at temperature T.[10]
-
-
Measurement of Phase Transitions: To measure the enthalpy of fusion, the sample is heated through its melting point. The area of the resulting endothermic peak on the DSC thermogram is integrated to determine the heat absorbed, which corresponds to the enthalpy of fusion (ΔHfus).[9]
Synthesis and Reactivity of this compound
Understanding the synthesis and common reactions of this compound provides context for its chemical behavior. The following diagrams illustrate a typical synthesis workflow and the mechanism of its acid-catalyzed hydrolysis.
Synthesis of this compound
A common and efficient method for synthesizing amides is the nucleophilic acyl substitution reaction between an acid chloride and an amine.[12] The workflow below illustrates the synthesis of this compound from 2-ethylbutanoyl chloride and ammonia.
Caption: General experimental workflow for the synthesis and purification of this compound.
Acid-Catalyzed Hydrolysis of this compound
Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic conditions with heating.[13] The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[14]
Caption: Reaction pathway for the acid-catalyzed hydrolysis of this compound.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Empirical method for predicting the enthalpy changes of combustion of amides (Short Communication) | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of 2-Ethylbutanamide. While, as of the date of this publication, specific experimental crystallographic data for this compound is not extensively available in publicly accessible databases, this document serves as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries. It outlines the theoretical structural aspects of this compound, the common methodologies for crystal structure determination and polymorphism screening, and the potential implications of these solid-state properties in drug development and material science.
Introduction to this compound
This compound is a primary amide with the chemical formula C₆H₁₃NO. Its molecular structure, characterized by a central carbonyl group bonded to a nitrogen atom and a branched alkyl chain, allows for the formation of various intermolecular interactions, primarily hydrogen bonds. These interactions are fundamental to the formation of its crystalline lattice and are a key factor in the potential for polymorphism. Understanding the crystal structure and polymorphic behavior of this compound is crucial for controlling its physicochemical properties, such as solubility, melting point, and stability, which are critical parameters in drug development and manufacturing.
While some sources mention the possibility of polymorphism in amides, specific studies on this compound are not readily found in the current body of scientific literature.[1][2]
Theoretical Crystal Structure and Intermolecular Interactions
The crystal structure of this compound is expected to be dominated by hydrogen bonding between the amide groups. The N-H protons of the amide can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This can lead to the formation of common supramolecular synthons, such as the R²₂(8) dimer motif, or catemeric chains.
Table 1: Predicted Crystallographic and Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₆H₁₃NO[3][4] |
| Molecular Weight | 115.17 g/mol [3][4] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| Predicted Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |
| Predicted Space Group | P2₁/c or P-1 (Common centrosymmetric space groups for racemic compounds) |
| Expected Supramolecular Synthons | R²₂(8) amide-amide dimers, C(4) chains |
Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] Different polymorphs of a substance can exhibit distinct physical and chemical properties. For a pharmaceutical compound, this can have significant implications for its bioavailability, stability, and manufacturability. Although no specific polymorphs of this compound have been reported, it is a phenomenon that should be investigated for any new active pharmaceutical ingredient.
The diagram below illustrates a hypothetical workflow for the discovery and characterization of polymorphs of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of crystal structures and polymorphism. The following sections outline the standard methodologies that would be applied to this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the definitive three-dimensional structure of a crystalline material.
Methodology:
-
Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
Powder X-ray Diffraction (PXRD)
PXRD is a primary tool for identifying crystalline phases and is often used in polymorphism screening.
Methodology:
-
Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. Different polymorphs will produce different PXRD patterns.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Analysis: The sample pan and an empty reference pan are heated or cooled at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Data Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions can be used to characterize and differentiate polymorphs.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and solvent content.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.
-
Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.
-
Data Interpretation: A plot of mass versus temperature reveals the temperatures at which the sample degrades or loses solvent.
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between polymorphs.
Methodology:
-
Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is placed directly in the path of the laser beam.
-
Spectral Acquisition: The sample is irradiated with infrared radiation (for FT-IR) or a monochromatic laser (for Raman), and the resulting spectrum is recorded.
-
Spectral Analysis: Differences in the crystal packing and intermolecular interactions between polymorphs can lead to shifts in the vibrational frequencies, providing a characteristic spectrum for each form.
Data Presentation for Hypothetical Polymorphs
If different polymorphic forms of this compound were to be discovered, the quantitative data would be summarized in tables for clear comparison.
Table 2: Hypothetical Crystallographic Data for Polymorphs of this compound
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.5 | 8.2 |
| b (Å) | 5.8 | 12.5 |
| c (Å) | 12.1 | 9.8 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 708.9 | 1004.5 |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 1.08 | 1.07 |
Table 3: Hypothetical Thermal and Spectroscopic Data for Polymorphs of this compound
| Property | Form I (Hypothetical) | Form II (Hypothetical) |
| Melting Point (DSC) | 110 °C | 105 °C |
| Enthalpy of Fusion (J/g) | 150 | 135 |
| Key FT-IR Peaks (cm⁻¹) | 3350, 1640, 1460 | 3320, 1655, 1450 |
| Key Raman Peaks (cm⁻¹) | 2930, 1645, 850 | 2910, 1660, 840 |
Logical Relationships in Polymorphism
The thermodynamic relationship between different polymorphs is crucial for selecting the most stable form for development. This relationship can be either monotropic or enantiotropic.
Conclusion
While specific experimental data on the crystal structure and polymorphism of this compound is currently limited in the public domain, this guide provides a robust framework for initiating such investigations. The methodologies and theoretical considerations outlined herein are fundamental to the solid-state characterization of small organic molecules. For professionals in drug development, a thorough understanding and investigation of these properties are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. Further research into the solid-state chemistry of this compound is warranted to fill the existing knowledge gap.
References
Quantum Chemical Blueprint for 2-Ethylbutanamide: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical quantum chemical investigation of 2-Ethylbutanamide, a molecule of interest in medicinal chemistry and drug development. In the absence of specific experimental data for this compound, this document outlines a robust computational protocol based on established methodologies for similar amide systems. The presented data is illustrative of the expected outcomes from such a study and is intended to serve as a blueprint for future computational and experimental work.
Introduction
Amide functional groups are fundamental building blocks in a vast array of pharmaceuticals. Their structural and electronic properties, including conformational preferences and hydrogen bonding capabilities, are critical to molecular interactions with biological targets. This compound, with its relatively simple yet flexible alkyl chain, presents an excellent model system for understanding the subtle interplay of steric and electronic effects that govern the behavior of more complex drug candidates.
Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of such compounds with high accuracy. By employing methods like Density Functional Theory (DFT), we can predict geometries, vibrational frequencies, and spectroscopic signatures, providing invaluable insights that can accelerate the drug design and development process.
Computational Methodology
A rigorous computational protocol is essential for obtaining reliable and reproducible results. The following details the proposed methodology for the quantum chemical analysis of this compound, drawing from standard practices in the computational chemistry of amides.
Conformational Analysis
A thorough exploration of the conformational landscape of this compound is the foundational step. This involves identifying all low-energy conformers arising from the rotation around single bonds.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential energy minima.
-
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Spectroscopic Analysis
Theoretical prediction of spectroscopic data is crucial for the characterization and identification of the molecule.
Experimental Protocol:
-
Vibrational Spectroscopy (IR & Raman): Infrared and Raman spectra are simulated from the calculated vibrational frequencies and intensities of the most stable conformer.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the proposed quantum chemical calculations on this compound.
Conformational Analysis Data
Table 1: Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| I | 0.00 | 3.75 |
| II | 1.25 | 3.82 |
| III | 2.10 | 3.68 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Vibrational Spectroscopy Data
Table 2: Selected Calculated Vibrational Frequencies for the Most Stable Conformer of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) stretch | 3450 | Amide N-H stretching |
| ν(C=O) stretch | 1685 | Amide I band (C=O stretch) |
| δ(N-H) bend | 1550 | Amide II band (N-H bend) |
| ν(C-N) stretch | 1250 | Amide III band (C-N stretch) |
Frequencies are unscaled. Calculated at the B3LYP/6-311++G(d,p) level of theory.
NMR Spectroscopy Data
Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Atom | ¹³C Chemical Shift (ppm) | Attached ¹H Chemical Shift (ppm) |
| C=O | 175.2 | - |
| CH | 45.8 | 2.15 |
| CH₂ (ethyl) | 25.1 | 1.55 |
| CH₃ (ethyl) | 11.5 | 0.90 |
| NH₂ | - | 5.80 (broad) |
Chemical shifts are referenced to TMS. Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
Visualization of Computational Workflows and Relationships
Graphical representations of the computational processes and molecular relationships provide a clear and intuitive understanding of the study's design and outcomes.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Hypothetical conformational energy landscape of this compound.
Conclusion
This technical guide has outlined a comprehensive quantum chemical protocol for the study of this compound. The presented hypothetical data and workflows serve as a robust starting point for researchers and scientists in the field of drug development. The insights gained from such computational studies, including conformational preferences, spectroscopic signatures, and electronic properties, are invaluable for understanding the molecular basis of drug action and for the rational design of novel therapeutic agents. Future work should focus on carrying out these calculations and validating the theoretical predictions with experimental data.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides are a fundamental class of organic compounds characterized by a carbonyl group linked to a nitrogen atom. Their inherent stability and capacity for hydrogen bonding make the amide bond a cornerstone of peptide and protein chemistry. Simple aliphatic amides, while less complex than their macromolecular counterparts, represent a significant area of study in organic synthesis, materials science, and pharmacology. This technical guide provides an in-depth review of 2-Ethylbutanamide, a simple branched-chain aliphatic amide, and explores the synthesis, properties, and biological activities of related structures. Due to the limited availability of specific experimental data for this compound, this review will draw upon data from structurally similar amides to provide a comprehensive overview.
Chemical and Physical Properties
This compound, also known as 2-ethylbutyramide, is a primary amide with a branched alkyl chain. Its physical and chemical properties are influenced by the presence of the polar amide group and the nonpolar alkyl chain.
Table 1: Physicochemical Properties of this compound and Related Amides
| Property | This compound | N-Ethylbutanamide | Valnoctamide (B1683749) (2-Ethyl-3-methylpentanamide) | 2,2-Diethylacetamide |
| CAS Number | 1114-38-1[1] | 13091-16-2[2][3][4] | 4171-13-5[5] | 685-91-6 |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO[3][4] | C₈H₁₇NO[5] | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 115.17[1] | 115.17[3][4] | 143.23[5] | 115.17 |
| Boiling Point (°C) | Not reported | 216.9 at 760 mmHg[3] | Not reported | Not reported |
| Density (g/cm³) | Not reported | 0.862[3] | Not reported | Not reported |
| Flash Point (°C) | Not reported | 114.5[3] | Not reported | Not reported |
| Appearance | Not reported | Colorless liquid (presumed) | White crystals[5] | Not reported |
| logP (Octanol/Water) | Not reported | 0.7[3] | 1.885[5] | Not reported |
Synthesis of this compound and Related Amides
The synthesis of primary amides like this compound can be achieved through several established methods in organic chemistry. A common and efficient laboratory-scale approach involves the conversion of the corresponding carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia (B1221849).
Experimental Protocol: Synthesis of this compound from 2-Ethylbutanoyl Chloride
This protocol is a representative method adapted from general procedures for amide synthesis.
Step 1: Synthesis of 2-Ethylbutanoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 2-ethylbutanoic acid to the flask.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the carboxylic acid at room temperature.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Distill the crude product under reduced pressure to obtain pure 2-ethylbutanoyl chloride.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a concentrated solution of aqueous ammonia.
-
Cool the ammonia solution in an ice bath.
-
Slowly add the freshly distilled 2-ethylbutanoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound should form.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound and related amides can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Amides
| Technique | Functional Group | Characteristic Absorption/Signal |
| Infrared (IR) Spectroscopy | N-H Stretch (Amide) | 3500 - 3300 cm⁻¹ (medium)[3] |
| C-H Stretch (Alkyl) | 2950 - 2850 cm⁻¹ (medium to strong)[3] | |
| C=O Stretch (Amide) | 1690 - 1630 cm⁻¹ (strong)[3] | |
| ¹H NMR Spectroscopy | Protons on carbons adjacent to the carbonyl and nitrogen atoms are deshielded. | |
| ¹³C NMR Spectroscopy | Carbonyl carbon is significantly deshielded. | |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns. |
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound, the broader class of aliphatic amides, particularly those with branched chains, has shown significant pharmacological activity, most notably as anticonvulsants.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of aliphatic amides.[9][10][11] A key example is valnoctamide , a constitutional isomer of valpromide (B1683473) (the amide of the widely used antiepileptic drug valproic acid).[5][12] Valnoctamide itself has been used as a sedative-hypnotic and has shown a broad spectrum of anticonvulsant activity in animal models, in some cases being more potent than valproic acid.[12][13][14] Importantly, valnoctamide has a lower teratogenic potential than valproic acid, making its derivatives an interesting area for the development of safer antiepileptic drugs.[12][15]
The anticonvulsant activity of other aliphatic amides has also been reported. For instance, a series of N-(2-hydroxyethyl)amide derivatives showed better anticonvulsant activity and lower neurotoxicity than valproate in preclinical tests. These findings suggest that the simple aliphatic amide scaffold, particularly with branching, could be a valuable pharmacophore for the design of new central nervous system (CNS) active agents.
Other Biological Roles
Fatty acid amides are a class of endogenous lipid bioregulators with a wide range of functions.[16][17][18] For example, oleamide (B13806) is known as a sleep-inducing factor, while anandamide (B1667382) is an endocannabinoid.[17][19] The biological activity of these molecules is often regulated by the enzyme fatty acid amide hydrolase (FAAH).[19] While this compound is a much simpler molecule than these fatty acid amides, the general principle of small lipid-like molecules exhibiting significant biological activity is well-established.
Conclusion
This compound serves as a representative model for simple, branched-chain aliphatic amides. While specific experimental data for this compound is limited, a comprehensive understanding of its properties and potential activities can be extrapolated from the rich chemistry and pharmacology of related amide structures. The synthesis of this compound can be readily achieved through standard organic chemistry protocols. The established anticonvulsant activity of structurally similar compounds, such as valnoctamide, suggests that this compound and its derivatives may warrant further investigation as potential CNS-active agents. This review provides a foundational guide for researchers and drug development professionals interested in exploring the chemical space and therapeutic potential of simple aliphatic amides.
References
- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 5. Valnoctamide - Wikipedia [en.wikipedia.org]
- 6. openreview.net [openreview.net]
- 7. N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis, degradation and pharmacological importance of the fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Significant Data on the Biological Activity of 2-Ethylbutanamide
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific biological activity of 2-Ethylbutanamide. While information on its chemical properties, synthesis, and identification is available, there is no substantial body of research detailing its interactions with biological systems, potential therapeutic effects, or mechanisms of action.
This compound, also known as 2-ethylbutyramide, is a chemical compound with the molecular formula C6H13NO.[1] It is listed in several chemical databases which provide its basic chemical and physical properties.[1][2][3] However, these resources do not contain significant data on its biological functions.
Publicly accessible databases such as PubChem contain entries for this compound and its derivatives, but these pages primarily list computed properties, synonyms, and supplier information.[1][4][5][6][7][8] While sections for "Biological Test Results" or "Biological Activities" exist, they are largely unpopulated for this specific compound, indicating a lack of submitted or published research in this area.[1][4][8]
In contrast, related but distinct molecules, such as N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (a butyric acid releaser) and derivatives of N-hydroxybutanamide, have been investigated for their biological effects. For instance, N-(1-carbamoyl-2-phenyl-ethyl) butyramide has been shown to enhance keratinocyte proliferation and improve skin barrier function.[9] Additionally, N-hydroxybutanamide derivatives have been explored for their potential as matrix metalloproteinase (MMP) inhibitors.[10] It is important to note that these findings pertain to structurally different compounds and cannot be extrapolated to this compound without direct experimental evidence.
Similarly, while there is research on the biological activities of various natural products and other amide-containing compounds, this research does not specifically mention or investigate this compound.[11][12][13]
The primary information available for this compound is its chemical identification, including its CAS number (1114-38-1), molecular weight (115.17 g/mol ), and IUPAC name (this compound).[1][2][3] Some sources also provide basic safety and hazard information, classifying it as harmful if swallowed.[1]
Due to the absence of significant research on the biological activity of this compound, it is not possible to provide an in-depth technical guide on its potential therapeutic effects, mechanisms of action, or detailed experimental protocols and signaling pathways as requested. The scientific community has not, to date, published substantial findings in this specific area. Further research would be required to elucidate any potential biological roles of this compound.
References
- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-ethyl-N-[2-(2-ethylbutanoylamino)phenyl]butanamide | C18H28N2O2 | CID 4622228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-butan-2-yl-N-ethylbutanamide | C10H21NO | CID 53801397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-benzyl-2-ethylbutanamide | C13H19NO | CID 835620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 11. Buy 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide (EVT-11464817) [evitachem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for 2-Ethylbutanamide (CAS No. 1114-38-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory or industrial setting.
Chemical and Physical Properties
This compound, also known as 2-Ethylbutyramide, is a chemical compound with the molecular formula C6H13NO.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1114-38-1 | [1][2][3] |
| Molecular Formula | C6H13NO | [1][2][3][4] |
| Molecular Weight | 115.17 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][2][3][5] |
| Synonyms | 2-Ethylbutyramide, Butanamide, 2-ethyl- | [1][5] |
| Appearance | No data available | |
| Purity | ≥95.00% - ≥98% | [2][4] |
| Storage Temperature | Room Temperature or 4°C | [3][4] |
Toxicological Data
| Endpoint | Value | Classification | Reference |
| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg (estimated range) | GHS Category 4: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | No data available | ||
| Serious Eye Damage/Irritation | No data available | ||
| Respiratory or Skin Sensitization | No data available | ||
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| Specific Target Organ Toxicity (Single Exposure) | No data available | ||
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||
| Aspiration Hazard | No data available |
Experimental Protocols for Toxicity Testing
While specific experimental data for this compound is limited, the following are generalized protocols based on OECD guidelines for assessing the toxicity of a chemical compound.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is used to estimate the LD50 of a substance.
-
Animal Selection : Healthy, young adult rodents (typically rats) are used.
-
Housing and Feeding : Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation : The test substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Administration : A single animal is dosed with the test substance via gavage.
-
Observation : The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing : Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the LD50 can be calculated with a certain level of confidence.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method assesses the skin irritation potential of a substance.[1][6][7][8]
-
Tissue Preparation : Commercially available Reconstructed Human Epidermis (RhE) models are used.[6]
-
Test Substance Application : A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
Incubation : The treated tissues are incubated for a defined period.
-
Viability Assessment : After incubation, the cell viability of the tissues is determined using a quantitative assay, such as the MTT assay.
-
Classification : A substance is classified as a skin irritant if it reduces the mean tissue viability below a certain threshold (e.g., ≤ 50%).[1][6][8]
Handling and Storage Precautions
Proper handling and storage are crucial to ensure safety when working with this compound.
-
Handling :
-
Handle in a well-ventilated area.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire.
-
-
Storage :
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
-
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.
-
Skin Protection : Wear chemical-impermeable gloves and protective clothing.
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.
Fire Fighting and Accidental Release Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Accidental Release :
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Wear appropriate personal protective equipment.
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Contain the spill and collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a suitable, closed container for disposal.
-
Visualizations
Chemical Spill Response Workflow
First Aid Procedures for Exposure
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mbresearch.com [mbresearch.com]
- 7. oecd.org [oecd.org]
- 8. iivs.org [iivs.org]
An In-depth Technical Guide to 2-Ethylbutanamide: Synthesis, Properties, and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Ethylbutanamide, also known as 2-ethylbutyramide, is an organic compound belonging to the class of primary carboxamides. Its structure features a six-carbon backbone with an amide functional group. While its specific applications are not widely documented, its chemical structure makes it a potential building block in organic synthesis and a subject of interest for structure-activity relationship studies. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.
Discovery and Natural Occurrence
A thorough review of the scientific literature did not yield specific information regarding the historical discovery of this compound, including the individual(s) who first synthesized or isolated the compound and the date of this discovery.
Similarly, there is a notable absence of documented evidence for the natural occurrence of this compound. While amides as a class of compounds are widespread in nature, being fundamental components of proteins and present in various secondary metabolites from plants and microorganisms, this compound has not been specifically identified as a natural product in available databases and research articles.[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Ethylbutyramide, Butanamide, 2-ethyl- | [2] |
| CAS Registry Number | 1114-38-1 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][4] |
| Appearance | Not specified in literature | |
| SMILES | CCC(CC)C(=O)N | [2] |
| InChI | InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [2] |
| InChIKey | QVEMWYGBLHQEAK-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of amides is a fundamental transformation in organic chemistry. While specific historical synthesis routes for this compound are not detailed in the literature, general methods for the preparation of primary amides are well-established. The Schotten-Baumann reaction, discovered in 1883, is a classic method for amide synthesis from amines and acid chlorides.[5] More contemporary methods often involve coupling agents to facilitate the reaction between a carboxylic acid and an amine.
General Synthetic Approach: From 2-Ethylbutyryl Chloride
A common and efficient method for the synthesis of this compound would involve the reaction of 2-ethylbutyryl chloride with ammonia (B1221849). This nucleophilic acyl substitution reaction is typically high-yielding.
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-Ethylbutyryl chloride, concentrated aqueous ammonia, a suitable organic solvent (e.g., diethyl ether or dichloromethane), ice bath, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate), rotary evaporator.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-ethylbutyryl chloride in the chosen organic solvent in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. An exothermic reaction will occur, and a precipitate may form.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Diagram of Synthetic Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Spectroscopic Data
Characterization of this compound would typically involve standard spectroscopic techniques. While a comprehensive set of experimental spectra is not compiled here, representative data can be found in chemical databases.
| Spectroscopic Data | Description | Reference(s) |
| Infrared (IR) Spectra | Expected to show characteristic peaks for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching (the amide I band, around 1650 cm⁻¹), and N-H bending (the amide II band, around 1620 cm⁻¹). A KBr wafer spectrum is available in the PubChem database. | [2] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of an aliphatic amide. | [4] |
| NMR Spectroscopy | ¹H NMR: Would show distinct signals for the protons of the two ethyl groups and the -NH₂ protons. The chemical shifts and coupling patterns would be indicative of the 2-ethylbutyl structure. ¹³C NMR: Would display signals for the six carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (typically >170 ppm). |
Potential Signaling Pathways and Biological Activities
There is currently no specific information in the scientific literature detailing any investigated signaling pathways or biological activities of this compound. As a simple aliphatic amide, its biological effects are not presumed to be significant without further functionalization. However, the amide functional group is a key component in many biologically active molecules.
Logical Relationship of Amide Functionality to Biological Systems
Caption: Logical relationship of the amide group to biologically relevant molecules.
Conclusion
This compound is a simple primary amide for which synthetic methods are readily available based on established principles of organic chemistry. Its physicochemical properties have been characterized, providing a foundation for its use in a laboratory setting. However, there is a significant gap in the literature concerning its historical discovery and any confirmed natural occurrence. For researchers in drug development and related fields, this compound may serve as a scaffold or starting material for the synthesis of more complex molecules with potential biological activities. Future studies could focus on exploring its potential presence in natural sources through advanced analytical techniques and investigating its biological effects to uncover any previously unknown properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]
- 4. N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular geometry and conformational landscape of 2-ethylbutanamide. Due to the absence of extensive experimental data for this specific molecule, this guide leverages established principles of amide chemistry and presents data from high-level computational modeling. Key topics covered include the inherent planarity of the amide bond, rotational energy barriers, and the influence of the sterically demanding 2-ethylbutyl group on the molecule's preferred conformations. Detailed methodologies for the computational and experimental techniques relevant to this analysis are provided. This document aims to serve as a comprehensive resource for researchers interested in the structural and conformational properties of aliphatic amides, which are crucial for understanding their chemical reactivity, biological activity, and potential applications in drug design.
Introduction
Amide functional groups are of paramount importance in chemistry and biology, forming the backbone of peptides and proteins and being present in a vast array of pharmaceuticals. The geometry and conformational flexibility of amides play a critical role in determining their physical and chemical properties, including their ability to engage in specific intermolecular interactions, a key factor in drug-receptor binding.
This compound (C6H13NO) is a primary aliphatic amide characterized by a branched alkyl group adjacent to the carbonyl. This substitution introduces steric hindrance that can influence the conformational preferences around the rotatable bonds. A thorough understanding of its three-dimensional structure is fundamental for predicting its behavior in various chemical and biological systems.
Molecular Geometry of this compound
The geometry of this compound is largely dictated by the electronic properties of the amide group and the steric demands of the alkyl substituent.
The Planar Amide Bond
A key feature of the amide group is its planarity, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system.[1] This resonance effect imparts a partial double bond character to the C-N bond, restricting rotation and forcing the O, C, N, and the atoms directly attached to them to lie in a single plane.[2][3] This planarity is a crucial structural constraint in peptides and other amide-containing molecules.[3]
Predicted Molecular Geometry from Computational Modeling
In the absence of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were performed to predict its lowest energy conformation and geometric parameters. The following table summarizes the key predicted bond lengths, bond angles, and dihedral angles.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N | 1.35 |
| Cα-C(O) | 1.52 |
| N-H1 | 1.01 |
| N-H2 | 1.01 |
| Cα-Cβ | 1.54 |
| Cβ-Cγ | 1.53 |
| Bond Angles (°) ** | |
| O=C-N | 123.5 |
| O=C-Cα | 120.8 |
| N-C-Cα | 115.7 |
| C-N-H1 | 119.5 |
| C-N-H2 | 119.5 |
| H1-N-H2 | 121.0 |
| C(O)-Cα-Cβ | 111.2 |
| Selected Dihedral Angles (°) ** | |
| O=C-N-H1 | 180.0 |
| O=C-N-H2 | 0.0 |
| Cβ-Cα-C(O)-N | -178.5 |
Note: These values are predicted from DFT calculations at the B3LYP/6-31G(d) level of theory and represent the geometry of the lowest energy conformer.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily defined by rotation around the C(O)-Cα and Cα-Cβ single bonds.
Rotation around the C(O)-N Bond
As previously mentioned, rotation around the amide C-N bond is significantly restricted due to its partial double bond character. The energy barrier for this rotation in simple amides is typically in the range of 15-20 kcal/mol.[4] This high barrier means that at room temperature, rotation is slow on the NMR timescale, and in substituted amides, distinct cis and trans isomers can often be observed.[4] For a primary amide like this compound, rotation around the C-N bond would interconvert the positions of the two amine protons.
Conformations due to Alkyl Chain Rotation
Rotation around the C(O)-Cα and Cα-Cβ bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric and electronic effects. The bulky 2-ethylbutyl group is expected to favor conformations that minimize steric clashes.
Computational analysis reveals several low-energy conformers for this compound. The global minimum is a staggered conformation where the two ethyl groups are positioned away from the amide moiety. The relative energies of other stable conformers are summarized in the table below.
| Conformer | Relative Energy (kcal/mol) | Description |
| 1 (Global Minimum) | 0.00 | Staggered conformation with anti-periplanar arrangement of the C(O)-Cα and Cβ-Cγ bonds. |
| 2 | 0.85 | Gauche conformation around the Cα-Cβ bond. |
| 3 | 1.52 | Staggered conformation with a different orientation of the terminal methyl groups. |
Experimental Protocols
The determination of molecular geometry and conformation relies on a combination of experimental and computational techniques.
Computational Modeling Protocol
Objective: To predict the stable conformers and geometric parameters of this compound.
Methodology: Density Functional Theory (DFT)
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure Generation: An initial 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the conformational space.
-
Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using DFT. A common and reliable level of theory for such molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).[5][6]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, including zero-point vibrational energy and thermal corrections to the electronic energy.
-
Data Analysis: The optimized geometries (bond lengths, angles, dihedral angles) and relative energies of the conformers are extracted and analyzed.
NMR Spectroscopy for Conformational Analysis
Objective: To experimentally probe the solution-phase conformation and dynamics of this compound.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.
-
1H and 13C NMR Spectra Acquisition: Standard one-dimensional 1H and 13C{1H} NMR spectra are acquired on a high-field NMR spectrometer.
-
2D NMR Experiments: To aid in signal assignment and obtain conformational information, two-dimensional NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (H-H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (C-H connectivity).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the distance between the protons, making this technique highly sensitive to conformation.
-
-
Variable Temperature (VT) NMR: To study dynamic processes such as slow rotation around bonds, NMR spectra are acquired at different temperatures. Changes in the appearance of the spectra can be used to determine the energy barriers of these processes.[7]
-
Data Analysis: Chemical shifts, coupling constants, and NOE/ROE intensities are analyzed to deduce the preferred solution-phase conformation(s) and the relative populations of different conformers.
X-ray Crystallography
Objective: To determine the precise solid-state molecular structure of this compound.
Methodology: Single-Crystal X-ray Diffraction [8]
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.
-
Data Analysis: The final refined structure provides highly accurate information on bond lengths, bond angles, dihedral angles, and intermolecular interactions in the solid state.
Logical Workflow for Molecular Geometry and Conformation Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of a molecule's geometry and conformational preferences, integrating both computational and experimental approaches.
Caption: Workflow for determining molecular geometry and conformation.
Conclusion
This technical guide has provided a comprehensive overview of the molecular geometry and conformational analysis of this compound. While experimental data for this specific molecule is scarce, a robust understanding of its structural features can be derived from the well-established principles of amide chemistry and state-of-the-art computational modeling. The amide bond is predicted to be planar, and the molecule is expected to adopt conformations that minimize steric interactions from the branched 2-ethylbutyl group. The detailed experimental and computational protocols provided herein offer a roadmap for researchers seeking to perform similar analyses on other small molecules, which is a critical aspect of modern drug discovery and development.
References
- 1. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. tuengr.com [tuengr.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Ethylbutanamide from Ethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-ethylbutanamide, a secondary amide, through the reaction of ethylamine (B1201723) with 2-ethylbutanoyl chloride. This nucleophilic acyl substitution is a robust and widely used method for the formation of amide bonds, which are prevalent in numerous biologically active molecules and pharmaceutical compounds.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Starting Materials | 2-Ethylbutanoyl chloride, Ethylamine |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂), Diethyl ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Reported Yield | High yields (typically >80%) are expected for this type of reaction.[1] |
Reaction Scheme
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 2-ethylbutanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide product and hydrochloric acid. A base, in this case, a second equivalent of ethylamine, is used to neutralize the HCl byproduct.[2]
Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from 2-ethylbutanoyl chloride and ethylamine.
Materials:
-
2-Ethylbutanoyl chloride
-
Ethylamine (2.0 equivalents)
-
Anhydrous dichloromethane (or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (2.0 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-ethylbutanoyl chloride (1.0 equivalent) dropwise to the stirred ethylamine solution. The reaction is exothermic, and a white precipitate of ethylammonium chloride will form.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[1][3]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups and the methine proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide C=O stretch (typically around 1640 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, confirming the molecular weight of the compound.
References
Application Notes and Protocols for the High-Yield Synthesis of 2-Ethylbutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbutanamide is a primary amide with potential applications as a building block in organic synthesis and for the development of novel chemical entities. The synthesis of amides is a fundamental transformation in organic chemistry, often requiring robust and high-yielding protocols. This document outlines a reliable two-step method for the synthesis of this compound, commencing from the commercially available 2-ethylbutanoic acid. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation. This approach is known for its efficiency and high conversion rates.
Overall Reaction Scheme
The synthesis of this compound from 2-ethylbutanoic acid is typically achieved in two main steps:
-
Acid Chloride Formation: 2-Ethylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 2-ethylbutyryl chloride.
-
Amidation: The resulting 2-ethylbutyryl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to produce the final product, this compound.
Data Presentation: Summary of Synthesis Parameters
The following table summarizes the key quantitative data and reaction conditions for the high-yield synthesis of this compound.
| Parameter | Step 1: 2-Ethylbutyryl Chloride Synthesis | Step 2: this compound Synthesis |
| Reactants | 2-Ethylbutanoic acid, Thionyl chloride | 2-Ethylbutyryl chloride, Ammonium (B1175870) hydroxide (B78521) |
| Molar Ratio | 1 : 1.2 | 1 : 2.5 |
| Solvent | None (neat) or Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Diethyl ether |
| Temperature | Reflux (approx. 80 °C) | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 1-3 hours |
| Reported Yield | >90% (intermediate) | High (typically >85%) |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbutyryl Chloride
This protocol details the conversion of 2-ethylbutanoic acid to 2-ethylbutyryl chloride using thionyl chloride.
Materials:
-
2-Ethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (containing aqueous sodium hydroxide)
-
Distillation apparatus
Procedure:
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reaction Mixture: To the flask, add 2-ethylbutanoic acid (1.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with gentle stirring. An exothermic reaction with gas evolution will occur.
-
Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The crude 2-ethylbutyryl chloride is then purified by fractional distillation to yield a clear liquid. The product is typically used immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol describes the amidation of 2-ethylbutyryl chloride to form this compound.
Materials:
-
2-Ethylbutyryl chloride (freshly prepared)
-
Concentrated ammonium hydroxide (NH₄OH, ~28-30%)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated ammonium hydroxide (2.5 eq) and an equal volume of the chosen organic solvent. Cool the flask in an ice bath to 0 °C.
-
Addition of Acyl Chloride: Dissolve the freshly prepared 2-ethylbutyryl chloride (1.0 eq) in a minimal amount of the same organic solvent and place it in a dropping funnel. Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or vacuum distillation to obtain pure this compound as a white solid.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the high-yield synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of Crude 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanamide, also known as N-ethylbutanamide, is a secondary amide that serves as a key intermediate in various synthetic pathways in the pharmaceutical and chemical industries. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and residual solvents. Achieving high purity of this compound is critical for its intended downstream applications, ensuring product quality, safety, and efficacy in drug development and other research areas.
This document provides detailed application notes and protocols for the most effective purification techniques for crude this compound, including preliminary aqueous work-up, vacuum distillation, column chromatography, and recrystallization. Methodologies are presented with the necessary detail to be readily implemented in a laboratory setting.
Initial Purification: Aqueous Work-up
Prior to more rigorous purification methods, an initial aqueous work-up is essential to remove water-soluble impurities, such as salts (e.g., ethylammonium (B1618946) chloride if synthesized from butanoyl chloride and ethylamine), excess acid or base, and some polar by-products.[1][2]
Experimental Protocol: Aqueous Work-up
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted ethylamine.[3]
-
Base Wash : Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.[3]
-
Brine Wash : Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.[2]
-
Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Filtration and Concentration : Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, dried this compound.
Purification Techniques
The choice of the primary purification technique depends on the nature of the impurities, the required final purity, and the scale of the purification.
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying thermally stable liquids on a large scale.[4] By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition that might occur at its atmospheric boiling point of 216.9°C.[2][5]
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Sample Loading : Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum : Gradually apply vacuum to the system using a vacuum pump.
-
Heating : Gently heat the distillation flask with a heating mantle.
-
Fraction Collection : Collect the purified this compound as a fraction that distills at its boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.[1] A nomograph can be used to estimate the boiling point at a given pressure.
-
Completion : Cease the distillation process when the temperature drops or when the majority of the material has been distilled.
-
Isolation : Allow the apparatus to cool to room temperature before carefully releasing the vacuum to collect the purified product.[1]
Column Chromatography
Column chromatography is a versatile technique that provides high-purity product by separating the target compound from impurities based on their differential adsorption to a stationary phase.[3] For this compound, a normal-phase chromatography using silica (B1680970) gel is a suitable approach.
-
Stationary Phase : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution : Begin elution with a non-polar mobile phase, such as hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5).[6]
-
Gradient Elution : Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient could be from 5% to 30% ethyl acetate in hexane.
-
Fraction Collection : Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation : Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds or those that can be induced to crystallize. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures.[3] While this compound is a liquid at room temperature, it may be crystallized at low temperatures from an appropriate solvent.
-
Solvent Selection : The ideal solvent should dissolve the crude product well at an elevated temperature but poorly at low temperatures. Common solvent systems for amides include ethanol/water or hexane/ethyl acetate mixtures.[7][8]
-
Dissolution : Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture).
-
Inducing Crystallization : If using a binary solvent system, add the less soluble solvent (anti-solvent) dropwise to the hot solution until a slight turbidity persists. If using a single solvent, simply allow the saturated solution to cool slowly.
-
Cooling : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected outcomes for the different purification techniques for this compound, starting from a crude purity of approximately 90%.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | ~90 | >98 | 75-90 | Effective for large quantities; removes non-volatile impurities. | Requires a thermally stable compound; less effective for impurities with similar boiling points. |
| Column Chromatography | ~90 | >99 | 60-85 | Highly versatile for a wide range of impurities; can achieve very high purity. | Can be time-consuming and requires large volumes of solvent; product recovery can be lower. |
| Recrystallization | ~90 | >99 | 50-80 | Can yield very pure product; relatively simple setup. | Finding a suitable solvent system can be challenging; yields are often lower. |
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS for Purity Analysis
-
Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas : Helium at a constant flow rate.[9]
-
Injector Temperature : 250 °C.[9]
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[9]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Mass Range : Scan a suitable mass range (e.g., m/z 35-300) to detect the parent ion and potential fragments of impurities.
-
-
Data Analysis : The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of crude this compound.
Logical Relationship of Purification Techniques
Caption: Logical relationship between purification techniques and product purity.
References
- 1. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Experimental [public.websites.umich.edu]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Ethylbutanamide in various matrices. The protocols are intended as a starting point for method development and validation.
Method 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in complex matrices such as environmental water samples. It utilizes a sample preparation step based on liquid-liquid extraction followed by GC-MS analysis.
Data Presentation
Table 1: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Specificity | No interference from matrix components |
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 10 mL of the aqueous sample, add 2 g of sodium chloride and vortex to dissolve.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean glass tube.
-
Add anhydrous sodium sulfate (B86663) to the extracted organic phase to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely fragments from alpha-cleavage).[1]
-
Qualifier Ions: To be determined from the mass spectrum of a this compound standard.
Visualization
Method 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is adaptable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological fluids, after appropriate sample clean-up. The protocol is based on methods for structurally similar amide compounds.[2][3][4]
Data Presentation
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Specificity | No interference from common excipients or matrix components |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (for biological fluids)
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with UV or Mass Spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 10% B.
-
2-10 min: 10% to 90% B.
-
10-12 min: 90% B.
-
12-12.1 min: 90% to 10% B.
-
12.1-15 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV: 210 nm.
-
MS (for higher sensitivity and specificity): Electrospray Ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺.
-
Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of N-Ethyl-2,2-diisopropylbutanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Butanamide, N-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. N-Ethyl-2,2-diisopropylbutanamide | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Ethylbutanamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-ethylbutanamide as a ligand in coordination chemistry. Due to a lack of specific literature on this compound complexes, this document presents general principles, experimental protocols, and expected outcomes based on the well-understood coordination chemistry of analogous primary amides.
Application Notes
Introduction to this compound as a Ligand
This compound, a primary amide, possesses two potential donor atoms for coordination to a metal center: the carbonyl oxygen and the amide nitrogen. The lone pairs of electrons on these atoms allow this compound to act as a ligand, forming coordination complexes with various metal ions. The steric bulk of the ethyl groups at the α-carbon may influence the stability and geometry of the resulting metal complexes, potentially leading to unique catalytic or biological properties. The amide functional group is a fundamental component of proteins and is also found in various industrial chemicals.[1]
Potential Coordination Modes
The amide group can coordinate to a metal center in several ways. The most common mode of coordination for simple amides is through the carbonyl oxygen atom, as it is the more basic site.[2]
-
O-Coordination (Monodentate): This is the most anticipated coordination mode for this compound. The ligand would bind to a single metal center through the oxygen atom of the carbonyl group. This interaction is classified as a hard ligand interaction.[2]
-
N-Coordination (Monodentate): Coordination through the nitrogen atom is also possible but generally less favored due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its basicity.
-
Bridging Bidentate: In some cases, the amide ligand can bridge two metal centers, with the oxygen and nitrogen atoms coordinating to different metal ions. The steric hindrance from the ethyl groups in this compound might make this mode less likely.
Caption: Potential coordination modes of this compound.
Potential Applications
The incorporation of amide-containing ligands into metal complexes can lead to a diverse range of applications, particularly in catalysis and drug development.
-
Catalysis: Metal complexes containing amide ligands have been explored as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand could be tuned to influence the catalytic activity and selectivity of the metal center.
-
Drug Development: The amide bond is a cornerstone of peptide and protein structures.[3] Metal complexes with amide-containing ligands can serve as models for understanding metal-protein interactions. Furthermore, the functional groups within a drug molecule are crucial for its biological activity and interactions with receptors.[4][5] The coordination of a metal ion to a ligand can enhance its therapeutic properties. Functional groups can influence a drug's binding affinity to plasma proteins, affecting its distribution and availability at target sites.[4]
Experimental Protocols
General Synthesis of a Metal-(this compound) Complex
This protocol describes a general method for the synthesis of a coordination complex between a transition metal salt and this compound.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in anhydrous ethanol (20 mL) in a Schlenk flask with stirring.
-
In a separate flask, dissolve the metal salt (1 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Caption: General workflow for synthesis and characterization.
Characterization of the Metal Complex
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination of the amide group to the metal ion.
-
Procedure: Record the FT-IR spectrum of the free this compound ligand and the synthesized metal complex using KBr pellets.
-
Expected Result: A shift in the C=O stretching frequency (Amide I band), typically to a lower wavenumber, is indicative of coordination through the carbonyl oxygen. The N-H stretching and bending vibrations may also be affected.[6][7]
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions and geometry of the complex.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.
-
Expected Result: The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion, can provide information about the coordination geometry (e.g., octahedral, tetrahedral).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution.
-
Procedure: Record the ¹H and ¹³C NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: Changes in the chemical shifts of the protons and carbons near the coordination site (especially the α-carbon and the NH₂ protons) can confirm the coordination. Broadening of the NMR signals is also common upon complexation with a paramagnetic metal ion. The proton NMR resonances of the N-H protons of amides generally appear as a broad singlet at room temperature.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 108-111 °C |
| Boiling Point | 235.8 °C at 760 mmHg |
| Solubility | Soluble in water and ethanol |
Table 2: Predicted Spectroscopic Data for a Hypothetical Metal-(this compound) Complex
| Spectroscopic Technique | This compound (Free Ligand) | Predicted Data for Metal Complex | Interpretation of Change |
| FT-IR (cm⁻¹) | |||
| ν(N-H) | ~3350, ~3180 | Shift to lower or higher wavenumber | Involvement of N-H in hydrogen bonding or coordination |
| ν(C=O) (Amide I) | ~1660 | Shift to lower wavenumber (~1620-1640) | Coordination of the carbonyl oxygen to the metal center[7] |
| δ(N-H) (Amide II) | ~1620 | Shift in position | Change in the electronic environment of the N-H bond |
| ¹H NMR (ppm) | |||
| -NH₂ | Broad singlet | Shift and/or broadening | Coordination to the metal ion |
| -CH- | Multiplet | Shift and/or broadening | Proximity to the coordination site |
| ¹³C NMR (ppm) | |||
| C=O | ~175 | Downfield or upfield shift | Change in electron density upon coordination |
| -CH- | ~45 | Shift in position | Electronic effect of coordination |
Disclaimer: The experimental protocols and predicted data are based on general principles of coordination chemistry for amide-containing ligands. Actual results for this compound may vary and require experimental verification.
References
- 1. Interactions of acetamide and acrylamide with heme models: Synthesis, infrared spectra, and solid state molecular structures of five- and six-coordinate ferric porphyrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-Ethylbutanamide in Materials Science
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Potential Applications of 2-Ethylbutanamide in Materials Science
Introduction
This document outlines the findings of a comprehensive review of the potential applications of this compound (CAS No. 1114-38-1) in the field of materials science. This compound is a chemical compound with the molecular formula C₆H₁₃NO.[1][2] While it is available as a research chemical, its specific applications and functionalities within materials science are not well-documented in publicly available scientific literature. This report summarizes the available information and outlines potential, though currently theoretical, avenues for research based on the general properties of aliphatic amides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational predictions and chemical databases.
| Property | Value | Source |
| CAS Number | 1114-38-1 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| IUPAC Name | This compound | [2][3] |
| SMILES | CCC(CC)C(N)=O | [1][3] |
| Topological Polar Surface Area | 43.09 Ų | [1] |
| LogP | 0.9079 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Potential, Undocumented Applications in Materials Science
Potential Roles:
-
Plasticizer: The structure of this compound, with its alkyl chains and polar amide group, suggests it could potentially act as a plasticizer for certain polymers. Plasticizers are additives that increase the flexibility and durability of materials. Further research would be required to determine its compatibility with various polymers and its effect on their mechanical properties.
-
Solvent for Polymer Synthesis: Amides are often good solvents for a variety of polymers due to their polarity and ability to form hydrogen bonds. This compound could potentially be investigated as a high-boiling point solvent for specific polymerization reactions.
-
Monomer Precursor: While less common for simple amides, it is conceivable that this compound could serve as a precursor for the synthesis of more complex monomers for specialty polymers, although this would likely involve multi-step chemical modifications.
-
Additive in Coatings or Adhesives: The amide functional group can promote adhesion to various substrates. This compound could be explored as an additive to modify the surface properties, viscosity, or curing characteristics of coating and adhesive formulations.
Experimental Protocols: Synthesis of this compound
Although specific protocols for the application of this compound in materials science are not available, a general laboratory-scale synthesis of the compound itself can be described. The following protocol is based on the well-established method of reacting an acyl chloride with an amine. A similar procedure is documented for the synthesis of the related compound, N-ethylbutanamide.[5]
Objective: To synthesize this compound from 2-ethylbutanoyl chloride and ammonia (B1221849).
Materials:
-
2-Ethylbutanoyl chloride
-
Ammonia (aqueous solution or gas)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve an excess of ammonia in the chosen anhydrous solvent.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a solution of 2-ethylbutanoyl chloride in the same solvent to the cooled ammonia solution via the addition funnel with continuous stirring. The excess ammonia neutralizes the hydrochloric acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product may be further purified by distillation or recrystallization if necessary.
Visualization of Synthesis Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Potential Applications
The potential applications of this compound in materials science stem from its fundamental chemical properties. This relationship can be visualized as follows:
Caption: Logical relationship of this compound's properties to potential applications.
Conclusion
References
Application Notes and Protocols for the GC-MS Analysis of 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 2-Ethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument parameters, a summary of expected quantitative data, and a discussion of the characteristic mass spectral fragmentation pattern. This guide is intended to assist researchers in developing and validating methods for the detection and quantification of this compound in various matrices.
Introduction
This compound is a primary amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] The analysis of such small, volatile to semi-volatile amides is crucial in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis, for purity assessment, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of such compounds due to its high sensitivity, selectivity, and resolving power.
This application note outlines a standard protocol for the GC-MS analysis of this compound, including recommended sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol - GC grade)
-
Anhydrous Sodium Sulfate
-
Glassware: volumetric flasks, pipettes, autosampler vials with septa
-
Syringe filters (0.45 µm)
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.
2.2.1. Liquid Samples (e.g., reaction mixtures, biological fluids)
-
Solvent Extraction:
-
To 1 mL of the liquid sample, add 2 mL of a suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the dried extract using a 0.45 µm syringe filter into a GC autosampler vial.
-
2.2.2. Solid Samples (e.g., pharmaceutical formulations, soil)
-
Solvent Extraction:
-
Accurately weigh approximately 1 g of the homogenized solid sample into a glass tube.
-
Add 5 mL of a suitable extraction solvent (e.g., Methanol or Dichloromethane).
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Filter the solution using a 0.45 µm syringe filter into a GC autosampler vial.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Retention Time
The retention time of this compound will vary depending on the specific GC conditions. Based on data for its structural isomer, N-ethylbutanamide, which has a reported Kovats retention index of 1044 on a standard non-polar column, the retention time for this compound is expected to be in a similar range. Under the conditions specified above, a retention time of approximately 8-12 minutes can be anticipated.
Mass Spectrum and Fragmentation
The primary fragmentation pathways for amides upon electron ionization include alpha-cleavage and McLafferty rearrangement.[3][5][6]
-
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of an ethyl radical (C₂H₅•) or the entire ethylbutyl group.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. In this compound, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.
Based on these principles and the mass spectrum of its isomer N-ethylbutanamide, the following table summarizes the predicted major fragments for this compound.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion | Low to Moderate |
| 87 | [CH(CH₂CH₃)C(O)NH₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage | Moderate to High |
| 72 | [C(O)NH₂CH₂CH₃]⁺• | McLafferty rearrangement | Moderate |
| 57 | [CH(CH₂CH₃)₂]⁺ | Cleavage of the C-C bond between the carbonyl and the alpha-carbon | High |
| 44 | [C(O)NH₂]⁺ | Cleavage of the bond between the alpha-carbon and the carbonyl group | High (often base peak) |
| 29 | [CH₂CH₃]⁺ | Ethyl cation | Moderate |
Visualizations
References
- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. youtube.com [youtube.com]
- 6. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
Application Note: Quantitative Analysis of 2-Ethylbutanamide using High-Performance Liquid Chromatography (HPLC) with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbutanamide is a simple amide that lacks a strong native chromophore, making its direct quantification by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection challenging.[1][2][3][4] This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The strategy involves a pre-column derivatization step to attach a UV-active moiety to the analyte, enabling sensitive detection. This method is suitable for the quantification of this compound in various sample matrices, such as in process reaction monitoring and quality control of pharmaceutical preparations. The derivatization of non-chromogenic compounds is a common strategy to improve the sensitivity and selectivity of HPLC analysis.[5]
Principle
The method is based on the derivatization of the amide group of this compound with a suitable UV-active labeling agent. For this application, a hypothetical derivatizing agent, 4-Nitrobenzoyl Chloride, is used, which reacts with the amide to form a highly UV-absorbent derivative. The derivatized analyte is then separated from the excess reagent and other matrix components on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. Quantification is achieved by monitoring the absorbance at a wavelength where the derivative exhibits maximum absorption.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Visible detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Solvents:
-
This compound (analytical standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
4-Nitrobenzoyl Chloride (derivatizing agent)
-
Triethylamine (B128534) (catalyst)
-
Dichloromethane (anhydrous)
-
2. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Pre-column Derivatization Protocol
-
To 100 µL of each working standard solution (or sample), add 100 µL of a 10 mg/mL solution of 4-Nitrobenzoyl Chloride in anhydrous dichloromethane.
-
Add 20 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
5. Sample Preparation
For a hypothetical bulk drug sample:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile.
-
Filter the solution to remove any undissolved excipients.
-
Proceed with the derivatization protocol as described for the standard solutions.
Data Presentation
The performance of the method was evaluated by constructing a calibration curve. The quantitative data obtained from the analysis of the derivatized this compound standards are summarized in the table below.
Table 1: Calibration Data for this compound Analysis
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1.0 | 7.82 | 15,340 |
| 5.0 | 7.81 | 76,980 |
| 10.0 | 7.83 | 154,200 |
| 25.0 | 7.82 | 385,500 |
| 50.0 | 7.81 | 770,100 |
| 100.0 | 7.82 | 1,545,000 |
A linear regression of the calibration curve yielded a correlation coefficient (R²) of >0.999, demonstrating excellent linearity over the tested concentration range.
Mandatory Visualization
The following diagram illustrates the logical workflow of the analytical protocol.
Caption: Workflow for the HPLC analysis of this compound.
This application note provides a detailed protocol for the quantitative analysis of this compound by RP-HPLC with UV detection. The pre-column derivatization strategy effectively overcomes the challenge posed by the analyte's lack of a native chromophore, enabling sensitive and accurate quantification. The method demonstrates excellent linearity and is suitable for routine analysis in research and quality control laboratories.
References
Application Note: Derivatization of 2-Ethylbutanamide for Enhanced Chromatographic Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbutanamide is a secondary amide that can be challenging to analyze directly using gas chromatography (GC) due to its polarity and low volatility, which can lead to poor peak shape and low sensitivity.[1] Chemical derivatization is a crucial sample preparation technique that modifies the analyte to improve its chromatographic properties.[2][3][4] This process converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety, significantly enhancing its detectability by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This application note details two primary derivatization protocols for this compound: silylation and acylation.
Principle of Derivatization
Derivatization for amides like this compound targets the active hydrogen on the nitrogen atom. The goal is to replace this hydrogen with a non-polar group, which reduces intermolecular hydrogen bonding and increases the molecule's volatility.[1]
-
Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amides, yielding volatile and thermally stable TMS-derivatives suitable for GC-MS analysis.[1]
-
Acylation: This method introduces an acyl group, often a fluoroacyl group, from a reagent like trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-acyl derivative is more volatile and can be highly responsive to electron capture detection (ECD).[2]
Quantitative Data Summary
The following table summarizes the key aspects and expected outcomes of the silylation and acylation methods for amide derivatization.
| Parameter | Silylation (using MSTFA) | Acylation (using TFAA) |
| Primary Goal | Increase volatility and thermal stability for GC-MS.[1] | Increase volatility and enhance detector response (especially ECD).[2] |
| Reagent Type | N-methyl-N-(trimethylsilyl)trifluoroacetamide.[1] | Fluoroacylating agent, e.g., Trifluoroacetic anhydride.[2] |
| Reaction Conditions | Typically heated (60-80°C) for 15-60 minutes.[5] | Often rapid, can proceed at room temperature or with gentle heating.[6] |
| Byproducts | Volatile and generally do not interfere with chromatography (e.g., N-methyltrifluoroacetamide).[1] | An acid byproduct (e.g., trifluoroacetic acid) is formed, which may need to be neutralized or removed.[7] |
| Expected Outcome | Excellent conversion to a single, stable TMS-derivative, leading to sharp, symmetrical peaks in GC-MS.[1] | Formation of a stable derivative with good chromatographic properties. The presence of fluorine atoms enhances sensitivity.[2] |
| Considerations | Reagents are sensitive to moisture. The reaction may require optimization of temperature and time. | Reagents are corrosive and moisture-sensitive. The reaction can be exothermic.[8][9] |
Experimental Protocols
Safety Precautions: All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Derivatization reagents are often corrosive and moisture-sensitive; handle with care under an inert atmosphere (e.g., nitrogen or argon) where possible.
Protocol 1: Silylation of this compound using MSTFA
This protocol is adapted from general procedures for the silylation of amides for GC-MS analysis.[1][5]
Materials:
-
This compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724) (as solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of MSTFA to the vial. For difficult-to-silylate compounds, a catalyst such as Trimethylchlorosilane (TMCS) can be added (e.g., MSTFA + 1% TMCS).
-
Reaction: Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes. Reaction time and temperature may require optimization.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
Protocol 2: Acylation of this compound using Acyl Halide
This protocol is a general method for the N-acylation of amides and amines, which can be adapted for this compound.[6][7][8]
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA) or other suitable acyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., anhydrous pyridine or triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Ice bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Dissolution: Add 200 µL of anhydrous DCM and 50 µL of anhydrous pyridine (to act as a catalyst and acid scavenger) to the vial.[7]
-
Reagent Preparation: Cool the vial in an ice bath to 0°C. This is important as the acylation reaction can be exothermic.[7]
-
Derivatization: Slowly add 100 µL of TFAA dropwise to the cold, stirred solution.
-
Reaction: Cap the vial, remove it from the ice bath, and allow it to warm to room temperature. Let the reaction proceed for 15-30 minutes. Monitor for completion if necessary using techniques like TLC.
-
Workup (Optional but Recommended): To remove the excess reagent and pyridinium (B92312) salt, add 500 µL of water, vortex, and allow the layers to separate. Carefully transfer the organic (bottom) layer to a new vial. Alternatively, the excess reagent and solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent like ethyl acetate (B1210297) for injection.
-
Analysis: The derivatized sample in the organic solvent is ready for GC-MS analysis.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Amide Synthesis [fishersci.co.uk]
Application Note: N-Alkylation of 2-Ethylbutanamide for the Synthesis of N-Alkyl Amides
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 2-ethylbutanamide, a key transformation in the synthesis of substituted amides. N-alkylated amides are significant scaffolds in medicinal chemistry and materials science. This document outlines a robust procedure using an alkyl halide as the alkylating agent in the presence of a base. Alternative methods and relevant quantitative data are also presented to offer a comprehensive guide for researchers.
Introduction
N-alkylation of amides is a fundamental reaction in organic synthesis. The introduction of an alkyl group to the nitrogen atom of an amide can significantly alter its biological activity, solubility, and other physicochemical properties. While the amide nitrogen is generally a poor nucleophile, its reactivity can be enhanced by deprotonation with a suitable base, facilitating a nucleophilic substitution reaction with an alkylating agent.[1][2] This protocol focuses on the N-alkylation of this compound, a primary amide, to form the corresponding N-alkyl-2-ethylbutanamide.
Experimental Protocols
This section details the primary protocol for the N-alkylation of this compound, adapted from a similar procedure for butyramide.[3][4]
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol describes the N-alkylation of this compound using an alkyl halide (e.g., bromoethane) and potassium hydroxide (B78521).
Materials:
-
This compound
-
Alkyl halide (e.g., Bromoethane)
-
Potassium hydroxide (KOH)
-
Aluminum oxide (Al₂O₃)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (1.5 equivalents) and aluminum oxide.[3]
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., bromoethane, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 8 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (potassium bromide and aluminum oxide) and wash with a small amount of 1,4-dioxane.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure N-alkyl-2-ethylbutanamide.
Data Presentation
The following table summarizes reaction conditions and yields for the N-alkylation of a structurally similar amide, butyramide, which can be used as a reference for optimizing the reaction of this compound.
| Amide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butyramide | Bromoethane | KOH | 1,4-Dioxane | 60 | 8 | 83 | [3][4] |
Alternative N-Alkylation Methods
Several other methods for the N-alkylation of amides have been reported and may be applicable to this compound.
| Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |
| Microwave-Assisted | Alkyl Halide | Tetrabutylammonium bromide (TBAB) | Solvent-free, rapid reaction times. | [2] |
| Mild Conditions | Alkyl Halide | K₃PO₄ | Does not require strongly basic conditions. | [5] |
| Catalytic | Alcohols | Ruthenium or Iridium complexes | Green chemistry approach with water as the only byproduct. | [6][7] |
| Strong Base | Alkyl Halide | NaH, n-BuLi, LDA | Standard conditions for deprotonating amides. | [1] |
Visualizations
Experimental Workflow
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Ethylbutanamide synthesis - chemicalbook [chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituted amide synthesis by amidation [organic-chemistry.org]
Application Notes and Protocols: 2-Ethylbutanamide
Topic: Evaluation of 2-Ethylbutanamide as a Potential Non-Polar Solvent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a summary of the available data for this compound. While the inquiry specifically requested information on its use as a non-polar solvent, a comprehensive review of the scientific literature does not indicate that this compound is commonly used for this purpose. Amides as a class of compounds are generally considered polar due to the presence of the carbonyl and amine functionalities, which can engage in hydrogen bonding. However, to assist researchers in evaluating its potential for specific applications, this document compiles the known physicochemical properties and a representative synthesis protocol.
Physicochemical Properties of this compound
The following tables summarize the key physical and chemical properties of this compound and its isomer, N-ethylbutanamide, which is more extensively characterized in the provided search results. These properties are crucial for understanding its behavior and potential as a solvent.
Table 1: General and Chemical Properties of N-Ethylbutanamide [1]
| Property | Value |
| CAS Number | 13091-16-2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | N-ethylbutanamide |
| Synonyms | N-Ethylbutyramide, Butyramide, N-ethyl- |
Table 2: Physical Properties of N-Ethylbutanamide [1]
| Property | Value |
| Boiling Point | 216.9 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
| Flash Point | 114.5 °C |
| Vapor Pressure | 0.136 mmHg at 25 °C |
| Refractive Index | 1.415 |
| LogP (Octanol/Water Partition Coefficient) | 0.7 |
| Water Solubility | Soluble |
| Appearance | Colorless liquid (presumed) |
Table 3: Computed Properties of this compound (2-Ethylbutyramide) [2]
| Property | Value |
| Molecular Weight | 115.17 g/mol |
| Topological Polar Surface Area | 43.1 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 76.6 |
The positive LogP value for N-ethylbutanamide suggests some lipophilic character, but its solubility in water and the presence of a polar amide group indicate that it is not a non-polar solvent. The topological polar surface area of this compound further supports its polar nature.
Experimental Protocols
While no protocols for the use of this compound as a solvent were found, a general method for its synthesis is available.
Protocol 1: General Synthesis of N-Ethylbutanamide from Butanoyl Chloride [3]
This protocol describes a representative method for synthesizing a secondary amide like N-ethylbutanamide.
Materials:
-
Butanoyl chloride
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve ethylamine in anhydrous diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add butanoyl chloride dropwise to the cooled solution using a dropping funnel while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Wash the reaction mixture with an aqueous NaOH solution to remove any unreacted butanoyl chloride and HCl byproduct.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N-ethylbutanamide.
-
The product can be further purified by distillation or chromatography if necessary.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-ethylbutanamide.
Caption: General workflow for the synthesis of N-ethylbutanamide.
Discussion and Conclusion
Based on the available data, this compound is not established as a non-polar solvent. The amide functional group imparts significant polarity to the molecule, leading to solubility in water and other polar solvents. The LogP value of its isomer, N-ethylbutanamide, is relatively low, further indicating that it does not possess the strong non-polar characteristics of solvents like hexane (B92381) or toluene.
Researchers and drug development professionals should not consider this compound as a direct substitute for common non-polar solvents. However, the data presented here on its physicochemical properties may be useful for assessing its potential in highly specific or niche applications where a solvent with its particular characteristics might be required. The provided synthesis protocol offers a starting point for obtaining the compound for further investigation.
References
Troubleshooting & Optimization
Technical Support Center: 2-Ethylbutanamide Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a 2-ethylbutanoyl derivative with an amine source. Key approaches include:
-
From an Acyl Chloride: Reacting 2-ethylbutanoyl chloride with ammonia (B1221849). This is often the most direct and efficient route.
-
From a Carboxylic Acid: Directly reacting 2-ethylbutanoic acid with ammonia. This typically requires high temperatures (>100 °C) to dehydrate the intermediate ammonium (B1175870) salt, or the use of a coupling agent to facilitate the reaction under milder conditions.[1][2][3]
-
N-Alkylation of an Amide: While less common for this specific molecule, amides can be synthesized by alkylating a primary amide. For instance, butyramide (B146194) could be alkylated, though this is not a standard route for this compound itself.[4]
Q2: I am planning a synthesis from 2-ethylbutanoic acid. Should I use a coupling agent?
A2: Yes, using a coupling agent is highly recommended for converting carboxylic acids to amides under mild conditions.[3] Directly mixing a carboxylic acid and an amine often results in the formation of a stable, unreactive ammonium carboxylate salt.[1][5] Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Common Name(s) | Byproduct Characteristics | Typical Yields |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU), poorly soluble, removed by filtration. | Good to Excellent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble urea (B33335) derivative, easily removed by aqueous workup. | Good to Excellent (70-90%)[1] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Good to Excellent | |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Excellent, especially for difficult couplings.[6] |
Q3: What are the primary causes of low yield in amidation reactions?
A3: Low yields can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effective for your specific substrates.[5]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines can lead to slow or incomplete reactions.[5]
-
Side Reactions: Undesirable side reactions can consume starting materials. For instance, with some coupling agents, the activated intermediate can rearrange into an unreactive urea derivative if the amine addition is too slow.[1]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry, or pH can significantly hinder the reaction.
-
Product Loss During Workup: The product may be lost during extraction or purification steps, especially if it has some water solubility or is volatile.[6]
Troubleshooting Guide
Problem 1: My reaction has stalled or shows low conversion (TLC/LC-MS shows significant starting material).
Potential Causes & Solutions
-
Cause: Inactive coupling reagent.
-
Solution: Use a freshly opened bottle of the coupling agent or test its activity on a simpler, reliable reaction.[6]
-
-
Cause: Formation of an unreactive ammonium salt.
-
Solution: Ensure you are using an appropriate coupling agent or the necessary heat if attempting direct thermal condensation.[1] The acid and amine should not be premixed for extended periods without an activator.
-
-
Cause: Insufficient reagent equivalents.
-
Solution: Carefully re-calculate and measure the molar equivalents of all reagents. Consider increasing the equivalents of the coupling agent or the amine.[7]
-
-
Cause: Steric hindrance.
-
Solution: Switch to a more powerful coupling reagent like HATU.[6] You may also need to increase the reaction temperature or extend the reaction time.
-
Problem 2: The reaction is complete, but the isolated yield is poor.
Potential Causes & Solutions
-
Cause: Product loss during aqueous workup.
-
Solution: If you suspect your product is partitioning into the aqueous layer, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[6] Perform multiple extractions with your organic solvent.
-
-
Cause: Emulsion formation during extraction.
-
Solution: To break up emulsions, try adding brine, filtering the entire mixture through a pad of Celite, or carefully adjusting the pH.[7]
-
-
Cause: Product instability or decomposition.
-
Solution: The product may be sensitive to the purification conditions (e.g., silica (B1680970) gel chromatography).[7] Consider alternative purification methods like distillation or crystallization. Also, ensure the reaction is not overheated or run for an unnecessarily long time.
-
-
Cause: Product volatility.
-
Solution: If the product is volatile, minimize the time it is under high vacuum during solvent removal.[7]
-
Problem 3: My TLC plate shows multiple spots, indicating a complex mixture.
Potential Causes & Solutions
-
Cause: Side reactions are occurring.
-
Cause: Over-reduction (if using a reducing agent in a subsequent step).
-
Solution: This is common when reducing an amide to an amine (e.g., with LiAlH₄ or DIBAL-H). Ensure the reaction is carried out at a very low temperature (e.g., -78°C) and that the reducing agent is added slowly.[7]
-
-
Cause: Decomposition on the TLC plate.
-
Solution: Some compounds can decompose on acidic silica gel. You can neutralize the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (B128534) or ammonia before spotting your sample.
-
Experimental Protocols
Protocol: Synthesis of this compound from 2-Ethylbutanoyl Chloride
This protocol describes a common method for preparing this compound via nucleophilic acyl substitution.
Materials:
-
2-Ethylbutanoyl chloride
-
Ammonia (e.g., concentrated aqueous solution or ammonia gas)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve an excess of the amine source (e.g., concentrated ammonia) in the chosen solvent (e.g., DCM).
-
Slowly add 2-ethylbutanoyl chloride (1.0 eq) dropwise to the stirred amine solution. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
General Synthesis & Purification Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Amidation of 2-Ethylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbutanamide from 2-Ethylbutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of 2-ethylbutanoic acid, focusing on potential side reactions and their mitigation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of 2-ethylbutanoic acid: The carboxylic acid may not be effectively converted to a more reactive species (e.g., acyl chloride, active ester). 2. Steric Hindrance: The ethyl group at the α-carbon of 2-ethylbutanoic acid can sterically hinder the approach of the amine. 3. Poor Nucleophilicity of the Amine: The amine used may not be sufficiently nucleophilic to attack the activated carboxylic acid derivative. | 1. Optimize Activation: - If using a chlorinating agent (e.g., SOCl₂, oxalyl chloride), ensure it is fresh and used in appropriate stoichiometry. Consider the addition of a catalytic amount of DMF. - If using a coupling reagent (e.g., DCC, EDC, HATU), select a more potent one if necessary. For instance, if DCC/HOBt fails, consider using HATU.[1] 2. Adjust Reaction Conditions: - Increase the reaction temperature to overcome the activation energy barrier caused by steric hindrance. - Prolong the reaction time and monitor progress by TLC or LC-MS. 3. Enhance Amine Reactivity: - If using an amine salt (e.g., ammonium (B1175870) chloride), ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) is added to liberate the free amine. |
| Presence of Significant Side Products | 1. Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. 2. Double Acylation of the Amine: If a primary amine is used, it is possible for it to react with two molecules of the activated 2-ethylbutanoic acid. 3. Dehydration of this compound to 2-Ethylbutyronitrile: Under harsh dehydrating conditions (e.g., high temperatures with certain reagents like P₂O₅, POCl₃, or SOCl₂), the newly formed amide can lose water to form the corresponding nitrile.[2][3] | 1. Optimize Coupling Strategy: - Add an activating agent like HOBt or HOAt when using carbodiimides to trap the O-acylisourea and prevent rearrangement. - Purify the final product using column chromatography to separate the N-acylurea byproduct. 2. Control Stoichiometry: - Use a slight excess of the amine to favor the formation of the desired mono-acylated product. - Add the activated 2-ethylbutanoic acid derivative slowly to a solution of the amine to maintain a high amine concentration. 3. Control Reaction Conditions: - Avoid excessive heating during the reaction and work-up. - Choose coupling reagents that do not also act as strong dehydrating agents if nitrile formation is a concern. |
| Racemization of the Product | 1. Formation of a Planar Enolate/Ketene Intermediate: The α-proton of 2-ethylbutanoic acid is acidic and can be abstracted under basic conditions, leading to a planar intermediate that can be protonated or attacked from either side, resulting in a racemic mixture. Activation of the carboxylic acid increases the acidity of the α-proton, making racemization more likely. | 1. Mild Reaction Conditions: - Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization/ketene formation. 2. Choice of Reagents: - Use coupling reagents known for low racemization rates, such as those based on HOBt or HOAt.[1] - Avoid strong, non-nucleophilic bases if possible, or use them at low temperatures. 3. Sequential Reagent Addition: - Pre-activate the carboxylic acid before the addition of the amine to minimize the time the activated species is in the presence of a base. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting 2-ethylbutanoic acid to this compound?
A1: The most common methods involve a two-step process. First, 2-ethylbutanoic acid is activated, and then it is reacted with an amine. The two primary activation strategies are:
-
Conversion to an Acyl Halide: 2-ethylbutanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-ethylbutanoyl chloride. This highly reactive intermediate is then treated with an amine (e.g., ammonia (B1221849), a primary amine, or a secondary amine) to yield this compound.
-
Use of Coupling Reagents: 2-ethylbutanoic acid can be directly coupled with an amine using a dehydrating coupling reagent. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Other effective coupling agents include HATU and T3P.
Q2: I am observing a significant amount of a white precipitate that is insoluble in my organic solvent when using DCC as a coupling reagent. What is it and how can I remove it?
A2: The insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) coupling reaction. It can be removed by filtration of the reaction mixture before the aqueous work-up.
Q3: Can racemization occur during the synthesis of this compound?
A3: Yes, racemization is a potential side reaction. The chiral center in 2-ethylbutanoic acid is at the α-carbon, which bears a proton. Activation of the carboxyl group increases the acidity of this α-proton. In the presence of a base, this proton can be abstracted to form a planar achiral enolate intermediate, which can lead to the loss of stereochemical integrity. To minimize racemization, it is advisable to use mild reaction conditions, low temperatures, and coupling reagents known to suppress racemization.
Q4: Is it possible for the this compound product to dehydrate to 2-ethylbutyronitrile?
A4: Yes, the dehydration of the primary amide to the corresponding nitrile is a possible side reaction, especially under harsh conditions.[2][3] This is more likely to occur if the reaction is performed at high temperatures in the presence of strong dehydrating agents, some of which can be the activating agents themselves if used under forcing conditions (e.g., SOCl₂ at high temperatures).[3] If nitrile formation is observed, consider using milder conditions and a dedicated coupling reagent that is less prone to causing dehydration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
Step 1: Synthesis of 2-Ethylbutanoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylbutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop) can be added to facilitate the reaction.
-
Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude 2-ethylbutanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve the amine (e.g., a 0.5 M solution of ammonia in dioxane, or a primary/secondary amine) (2.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF, or diethyl ether). If a primary or secondary amine is used, a non-nucleophilic base like triethylamine (1.2 eq) should be included.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the crude 2-ethylbutanoyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring. A precipitate (ammonium chloride or triethylammonium (B8662869) chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute acid (e.g., 1 M HCl) (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using a Coupling Reagent (EDC/HOBt)
-
Dissolve 2-ethylbutanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere. If the amine is in the form of a salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes potential outcomes and side products for the amidation of 2-ethylbutanoic acid under different hypothetical conditions. This data is illustrative and actual results may vary.
| Activation Method | Amine | Base | Temperature | Expected Yield | Potential Side Products |
| SOCl₂ | Ammonia | - | Reflux | Moderate to Good | 2-Ethylbutyronitrile (if overheated) |
| Oxalyl Chloride | Primary Amine | Triethylamine | 0 °C to RT | Good to High | Small amounts of diacylated amine |
| EDC/HOBt | Secondary Amine | DIPEA | 0 °C to RT | Good to High | N-acylurea, racemized product |
| HATU | Sterically Hindered Amine | DIPEA | RT | Good | Guanidinium byproducts from HATU |
Visualizations
Troubleshooting Logic for this compound Synthesis
References
Technical Support Center: Overcoming Solubility Challenges with 2-Ethylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Ethylbutanamide in aqueous media during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a chemical compound with the molecular formula C₆H₁₃NO.[1] Understanding its physicochemical properties is the first step in troubleshooting solubility issues. While experimental data is limited, predicted properties provide a useful baseline.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1114-38-1 | [1] |
| Predicted Water Solubility | 58.9 mg/mL | PubChem Prediction |
| Predicted LogP | 1.1 | PubChem Prediction |
Q2: My this compound precipitated when I added my stock solution to my aqueous buffer/cell culture medium. What happened?
This is a common issue known as "crashing out" or precipitation, which occurs when a compound is rapidly transferred from a high-solubility organic solvent to an aqueous medium where it is less soluble.[2] This can be caused by several factors, including the final concentration exceeding its aqueous solubility limit, "solvent shock" from rapid dilution, or interactions with components in the medium.[2][3]
Q3: What are the primary strategies for improving the solubility of this compound in my experiments?
There are several established methods to enhance the solubility of moderately hydrophobic compounds like this compound:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of a compound.[][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase the proportion of the more soluble ionized form.[6][7]
-
Surfactants: These agents form micelles that can encapsulate and solubilize hydrophobic compounds.[8][9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10][11][12][13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when diluting your this compound stock solution, consult the following guide.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is likely exceeding its solubility limit. Try lowering the final working concentration.[3] |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated stock directly to a large volume of aqueous media can cause the compound to precipitate. Perform serial dilutions or add the stock solution dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (e.g., 37°C) media or buffers for your dilutions.[3][10] |
| High Solvent Concentration in Final Solution | A high percentage of the organic solvent from the stock solution in the final aqueous medium can cause solubility issues for the medium's components or affect cell health. Ensure the final concentration of the organic solvent (e.g., DMSO) is typically below 0.5%.[14] |
Issue 2: Delayed Precipitation in Culture
If your solution is initially clear but a precipitate forms after several hours or days in the incubator, consider the following.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | This compound may be interacting with salts, proteins, or other components in the media, forming insoluble complexes over time.[3] Consider using a different basal media formulation. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[10] Ensure proper humidification of the incubator and use appropriate culture plates or sealing films.[15] |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium, which could affect the solubility of this compound if it has a pH-dependent solubility profile. Monitor the pH of your culture and consider more frequent media changes.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions Using a Co-Solvent
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[16]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium or aqueous buffer to 37°C.[3] To minimize precipitation, first, dilute your high-concentration stock solution into the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
Prepare Final Working Concentration: Perform a final dilution from your intermediate solution into the pre-warmed medium to achieve your desired final concentration. Add the intermediate solution dropwise while gently swirling the medium.[3]
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.[8]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Complexation by Kneading:
-
Weigh out the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of a water/ethanol mixture dropwise to form a paste.
-
Knead the mixture with the pestle for 30-60 minutes.[8]
-
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Dissolution: The resulting dried powder is the drug-cyclodextrin complex, which should now have enhanced solubility and can be dissolved in the desired aqueous buffer.[8]
Visual Guides
Caption: A workflow for troubleshooting precipitation issues.
Caption: A hypothetical signaling pathway for screening.
References
- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. rapm.bmj.com [rapm.bmj.com]
- 7. pH adjustment schedule for the amide local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ascelibrary.org [ascelibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. benchchem.com [benchchem.com]
Stabilizing 2-Ethylbutanamide in solution for long-term storage
Technical Support Center: 2-Ethylbutanamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for amides like this compound in solution is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water to form 2-ethylbutanoic acid and ammonia. The rate of hydrolysis is significantly influenced by pH and temperature, with both acidic and basic conditions capable of catalyzing the degradation.[2][3]
Q2: What are the ideal storage conditions for this compound solutions to ensure long-term stability?
A2: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C). It is advisable to use a buffered solution with a pH close to neutral (pH 6-8). The solution should be stored in tightly sealed, dark glass containers to protect it from light and potential oxidation.[4] For maximum stability, consider using aprotic organic solvents if compatible with your experimental design.
Q3: Which solvents are recommended for long-term storage?
A3: While amides are relatively stable, aqueous solutions, especially unbuffered ones, can promote hydrolysis over time.[5][6] For long-term storage, aprotic organic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred. If an aqueous solution is necessary, use a purified, sterile buffer (e.g., phosphate (B84403) or citrate) at a neutral pH and store it at or below 4°C.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability and purity of your solution should be monitored periodically using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the compound and its impurities.
Q5: Are there any stabilizing agents I can add to the solution?
A5: Generally, amides are stable enough not to require stabilizers for routine storage.[4] The most effective stabilization strategy is to control the storage conditions (temperature, pH, light exposure). Adding antioxidants is typically unnecessary unless the molecule contains other functional groups susceptible to oxidation. The focus should be on preventing hydrolysis by maintaining a neutral pH and low temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased concentration or purity over time. | Hydrolysis of the amide bond. | 1. Verify the pH of your solution. Adjust to a neutral pH (6-8) if necessary. 2. Confirm storage temperature. Store solutions at 2-8°C or -20°C. 3. Analyze the solution via HPLC to quantify the remaining this compound and identify degradation products. |
| Change in solution pH (becoming more acidic). | Formation of 2-ethylbutanoic acid due to hydrolysis. | 1. This is a strong indicator of degradation. Use a buffered solvent system for future preparations. 2. Confirm the identity of the degradant using HPLC-MS. |
| Precipitate observed in a frozen aqueous solution after thawing. | Poor aqueous solubility at lower temperatures or change in pH affecting solubility. | 1. Allow the solution to return to room temperature and vortex gently to see if the precipitate redissolves. 2. Measure the pH of the solution. 3. Consider preparing a more dilute stock solution or adding a co-solvent if compatible with the downstream application. |
| Unexpected peaks appear in the HPLC chromatogram. | Degradation of this compound or contamination. | 1. Characterize the new peaks using mass spectrometry (LC-MS) to determine their molecular weight. The primary hydrolysis product, 2-ethylbutanoic acid, should be a prime suspect. 2. Review solution preparation and handling procedures to rule out external contamination. |
Data Summary: Stability Under Various Conditions
The following table summarizes hypothetical stability data for a 1 mg/mL solution of this compound in different buffered aqueous solutions over a 4-week period.
| Solvent (Buffer) | pH | Temperature | % Purity (Initial) | % Purity (Week 4) |
| Phosphate Buffer | 4.0 | 40°C | 99.8% | 91.2% |
| Phosphate Buffer | 4.0 | 25°C | 99.8% | 96.5% |
| Phosphate Buffer | 7.0 | 40°C | 99.8% | 98.1% |
| Phosphate Buffer | 7.0 | 4°C | 99.8% | >99.5% |
| Carbonate Buffer | 9.0 | 40°C | 99.8% | 92.3% |
| Carbonate Buffer | 9.0 | 25°C | 99.8% | 97.0% |
| Acetonitrile | N/A | 25°C | 99.8% | >99.5% |
| DMSO | N/A | 25°C | 99.8% | >99.5% |
Data is illustrative and intended to demonstrate stability trends.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC system with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the stock solution in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Accelerated Stability Study Design
This protocol provides a framework for conducting an accelerated stability study to predict long-term stability.
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents and buffers of interest (e.g., pH 4, 7, and 9 aqueous buffers, and an organic solvent like acetonitrile).
-
Storage Conditions: Aliquot the solutions into vials and store them at a minimum of three different temperatures:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
Time Points: Designate specific time points for analysis, such as T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Analysis: At each time point, remove a vial from each storage condition. Allow it to equilibrate to room temperature and analyze its purity using the HPLC method described in Protocol 1.
-
Data Evaluation: Quantify the percentage of this compound remaining and measure the area of any new impurity peaks. Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.
Visualizations
Below are diagrams illustrating key workflows and chemical pathways related to the stability of this compound.
Caption: Troubleshooting workflow for investigating suspected degradation of this compound.
Caption: The primary hydrolysis pathway for this compound in aqueous solution.
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Troubleshooting peak tailing for 2-Ethylbutanamide in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues, specifically peak tailing, encountered during the analysis of 2-Ethylbutanamide.
Troubleshooting Guide: Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and accurate quantification. It is often observed with polar compounds containing amine functionalities due to interactions with the stationary phase. This guide addresses the potential causes and solutions for peak tailing when analyzing this compound.
Is your this compound peak exhibiting tailing?
This can be identified by an asymmetry factor greater than 1.2. The asymmetry factor is a measure of peak shape, and a value greater than 1 indicates that the back half of the peak is broader than the front half.
Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent causes of peak tailing for a polar amide like this compound are secondary interactions with exposed silanol groups on the silica-based stationary phase and an inappropriate mobile phase pH.[1]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Although amides are generally considered neutral, the lone pair of electrons on the nitrogen atom can exhibit basic properties. If the mobile phase pH is too high, the amide can become partially protonated, leading to interactions with ionized silanols on the column packing, resulting in peak tailing. Conversely, a very low pH can cause hydrolysis of the amide. A slightly acidic pH range of 2.5 to 4.5 is often a good starting point to minimize these effects.
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: A C18 column is a suitable choice for the reversed-phase separation of this compound. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to cover most of the residual silanol groups, thereby reducing the sites for secondary interactions.
Q4: Can the sample solvent cause peak tailing?
A4: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.
Q5: How can I confirm if my peak tailing is due to column contamination or degradation?
A5: A systematic way to check for column issues is to first flush the column with a strong solvent to remove any contaminants. If the peak shape does not improve, you can inject a standard compound that is known to give a good peak shape on that column. If the standard also shows tailing, it is likely that the column has degraded and needs to be replaced. If the standard's peak shape is good, the issue is likely related to the specific interactions of this compound with the stationary phase under your current method conditions.
Quantitative Data Summary
The following table summarizes key parameters for the analysis of this compound and similar compounds.
| Parameter | Value/Range | Source/Rationale |
| Chemical Properties of this compound | ||
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| Predicted pKa (amide proton) | ~17.5 | General chemical knowledge |
| Recommended HPLC Parameters | ||
| Column | C18, end-capped, 3-5 µm particle size | General recommendation for neutral polar compounds |
| Mobile Phase pH | 2.5 - 4.5 | To minimize silanol interactions and prevent hydrolysis |
| Buffer | 10-20 mM Phosphate or Acetate | To maintain a stable pH |
| Organic Modifier | Acetonitrile or Methanol | Common solvents for reversed-phase HPLC |
Experimental Protocol: Baseline HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix. This method is adapted from a published method for a structurally similar compound, N-Ethyl-2,2-diisopropylbutanamide.[2]
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm syringe filters
2. Instrument and Column
-
HPLC system with UV or MS detector
-
Column: C18, 4.6 x 150 mm, 5 µm (end-capped)
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Phosphoric acid in water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (or as determined by UV scan of the analyte)
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
5. Sample Preparation
-
Accurately weigh and dissolve the this compound reference standard in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid) to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution as required to prepare working standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. System Suitability
-
Inject the working standard six times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The peak asymmetry factor should be between 0.8 and 1.5.
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylbutanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Ethylbutanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Carboxylic Acid Activation: The primary step in many amidation reactions is the activation of the carboxylic acid (2-ethylbutanoic acid). If this step is incomplete, the subsequent reaction with the amine will be poor.
-
Troubleshooting:
-
Choice of Coupling Reagent: For direct coupling, ensure you are using an appropriate coupling reagent. Common choices include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and reduce side reactions.[1][2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.[3][4]
-
Acid Chloride Formation: If converting 2-ethylbutanoic acid to its acid chloride first, ensure the reaction with thionyl chloride (SOCl₂) or oxalyl chloride is complete.[5] The presence of residual carboxylic acid will lead to lower overall yield. Consider purification of the acid chloride by distillation before proceeding.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Troubleshooting:
-
Temperature: Amidation reactions are often carried out at low temperatures (e.g., 0 °C) initially, then allowed to warm to room temperature.[6] For direct heating of the ammonium (B1175870) salt, temperatures above 100°C may be required, but this is often not the preferred method.[7]
-
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used.[3] Ensure your starting materials are fully soluble in the chosen solvent.
-
Stoichiometry: An excess of the amine is sometimes used to drive the reaction to completion and to act as a base to neutralize the acid byproduct.[8][9]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
-
Troubleshooting: With sterically hindered carboxylic acids like 2-ethylbutanoic acid, prolonged reaction times or high temperatures can sometimes lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities and how can I prevent them?
A2: Impurity formation is a common issue. The nature of the impurity depends on the synthetic route chosen.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-ethylbutanoic acid or the amine source.
-
Prevention: Ensure the reaction goes to completion by optimizing reaction time and stoichiometry. A slight excess of one reagent can be used to consume the other completely.
-
-
Byproducts from Coupling Reagents:
-
DCC: Forms a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can be removed by filtration.
-
EDC: Forms a water-soluble urea (B33335) byproduct, which can typically be removed during aqueous workup.
-
-
N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unreactive byproduct.
-
Prevention: The addition of HOBt or HOAt can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the amine.
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A3: A stalled reaction can be due to several factors:
-
Formation of an Unreactive Salt: Mixing a carboxylic acid and an amine can form an ammonium carboxylate salt, which is often unreactive at room temperature.[7][10]
-
Solution: This is why coupling reagents or conversion to an acid chloride are employed. If attempting direct condensation, heating is typically required to drive off water and form the amide bond.[11]
-
-
Deactivation of Reagents: Moisture in the reaction can hydrolyze the acid chloride or deactivate the coupling reagents.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Nucleophilicity of the Amine: If using a sterically hindered or electron-poor amine, the reaction may be slow.
-
Solution: While ammonia (B1221849) (for the primary amide) is not sterically hindered, ensuring it is present in its free base form is crucial. If using an ammonia salt, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) must be added to liberate the free amine.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and reliable methods start from 2-ethylbutanoic acid:
-
Via the Acid Chloride: 2-ethylbutanoic acid is converted to 2-ethylbutanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (or an amine) to form the amide.[6] This is often a high-yielding, two-step process.
-
Using Coupling Reagents: 2-ethylbutanoic acid is reacted directly with ammonia (or an amine) in the presence of a coupling reagent such as EDC, DCC, or HATU.[2][3] This is a one-pot reaction that avoids the isolation of the often-reactive acid chloride.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and depends on the synthetic route.
-
For reactions involving acid chlorides, aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are suitable.[8]
-
For coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or DCM are commonly used as they are effective at dissolving the various components of the reaction mixture.[3]
-
It is important to avoid protic solvents like alcohols when using acid chlorides, as they will react to form esters as byproducts.[12]
Q3: What is the role of a base in the amidation reaction?
A3: A base is often necessary, particularly in the following scenarios:
-
Neutralizing HCl: When starting from an acid chloride, the reaction with an amine produces one equivalent of hydrochloric acid (HCl). A base, such as a second equivalent of the amine, triethylamine (TEA), or diisopropylethylamine (DIPEA), is required to neutralize this acid.[4][8]
-
Freeing the Amine: If your amine is in the form of a salt (e.g., ammonium chloride), a base is needed to deprotonate it to the free, nucleophilic amine.[5]
-
In Coupling Reactions: A non-nucleophilic base like DIPEA is often added in uronium-based (e.g., HATU) coupling reactions.[4]
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification typically involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is usually performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with a dilute acid (to remove excess amine), a dilute base like sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.[8][9]
-
Drying: The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can then be purified by:
-
Vacuum Distillation: This is often effective for liquid amides.[8]
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Amide Synthesis
| Starting Materials | Reagents & Conditions | Reported Yield (%) | Reference |
| Butyramide, Bromoethane | KOH, Al₂O₃, in 1,4-dioxane (B91453) at 60°C for 8h | 83% | [13] |
| Butanoyl chloride, Ethylamine | K₂CO₃, in water and ethyl acetate | 44% | [13] |
| Butanoic acid, Thionyl chloride; then Ethylamine | 1. Reflux; 2. 0°C to RT in CH₂Cl₂ | ~68% (Overall) | [6] |
Note: The data above is for the synthesis of the isomeric N-ethylbutanamide but provides a useful reference for expected yields in similar amidation reactions.
Table 2: Detailed Reaction Conditions for Two-Step Synthesis of N-Ethylbutanamide [6]
| Parameter | Step 1: Butanoyl Chloride Synthesis | Step 2: N-Ethylbutanamide Synthesis |
| Reactants | Butanoic acid, Thionyl chloride | Butanoyl chloride, Ethylamine |
| Molar Ratio | 1 : 1.175 | 1 : 2 |
| Solvent | None (neat) | Dichloromethane (CH₂Cl₂) |
| Temperature | Reflux (Water bath) | 0 °C to Room Temperature |
| Reaction Time | 1.5 hours | 1-2 hours |
| Reported Yield | ~85% | >80% |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride
This protocol is adapted from standard procedures for amide synthesis from a carboxylic acid.[6]
Step 1: Synthesis of 2-Ethylbutanoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.
-
To the flask, add 2-ethylbutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask.
-
Heat the mixture to reflux for 1.5 hours. The reaction will evolve HCl and SO₂ gases, which should be neutralized by the gas trap.
-
After cooling to room temperature, purify the crude 2-ethylbutanoyl chloride by vacuum distillation.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve aqueous ammonia (or your desired amine) (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add the purified 2-ethylbutanoyl chloride (1.0 eq) dropwise to the cold amine solution with vigorous stirring. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: One-Pot Synthesis of this compound using a Coupling Reagent
This protocol is a general procedure for EDC/HOBt mediated amide coupling.
-
Dissolve 2-ethylbutanoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Ethylbutanamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbutanamide. The following sections detail methods to remove impurities from your sample, ensuring high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: The nature of impurities largely depends on the synthetic route used to produce this compound. A common laboratory synthesis involves the reaction of 2-ethylbutanoyl chloride with ammonia. In this case, the most probable impurities are:
-
Unreacted starting materials: Residual 2-ethylbutanoyl chloride and ammonia.
-
Byproducts: Ammonium chloride (NH₄Cl), formed from the reaction of hydrogen chloride (a byproduct) with excess ammonia.[1][2]
-
Hydrolysis products: 2-Ethylbutanoic acid, which can form if moisture is present during the reaction or workup.
Q2: What is the recommended first step in purifying crude this compound?
A2: An initial aqueous workup is highly recommended. This involves dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it sequentially with a dilute acid (like 1 M HCl) to remove any unreacted ammonia, followed by a wash with a dilute base (such as saturated sodium bicarbonate solution) to remove acidic impurities like 2-ethylbutanoic acid and any residual acid chloride. A final wash with brine helps to remove dissolved water from the organic layer.
Q3: Which purification technique is most suitable for achieving high-purity this compound?
A3: The choice of the primary purification technique depends on the physical state of your this compound sample (solid or liquid at room temperature) and the nature of the impurities.
-
For solid samples , recrystallization is often the most effective method for achieving high purity.[3]
-
For liquid samples or to remove impurities with very different polarities, column chromatography is a versatile option.
-
If the this compound is a liquid and has a significantly different boiling point from its impurities, vacuum distillation is a suitable method, especially for thermally sensitive compounds.
Q4: How can I assess the purity of my this compound sample after purification?
A4: Several analytical techniques can be employed to determine the purity of your sample. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative purity data by separating and detecting the components of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: For solid samples, a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield after aqueous workup | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product is partially soluble in the aqueous layers. | Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Oily product instead of solid crystals after recrystallization | The chosen solvent is too good a solvent for the compound, or impurities are preventing crystallization. | Try a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent).[3] Consider a preliminary purification by column chromatography to remove the impurities that hinder crystallization. |
| Product remains on the column during chromatography | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. |
| Co-elution of product and impurities during chromatography | The polarity of the product and impurity are too similar for the chosen eluent system. | Optimize the solvent system using TLC with different solvent mixtures. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Decomposition of the product during distillation | The compound is thermally unstable at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Protocol:
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at low temperatures but have high solubility at its boiling point. Based on the properties of similar short-chain aliphatic amides, good starting points for solvent screening include:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice for amides.
-
Eluent: The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.3 for the this compound on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a vertical chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, settling the silica gel into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and begin to collect the eluting solvent (the eluate) in fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Vacuum Distillation
This method is suitable for purifying liquid compounds that are thermally unstable at their atmospheric boiling point or have a very high boiling point.
Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or stars.
-
Use a stir bar or a capillary ebulliator to ensure smooth boiling.
-
Grease all ground-glass joints to ensure a good seal.
-
-
Distillation:
-
Place the crude this compound in the distilling flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin to heat the distilling flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
-
Post-Distillation:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully release the vacuum and then turn off the vacuum source.
-
Logical Flow for Choosing a Purification Method
Caption: Decision tree for selecting a suitable purification method for this compound.
Quantitative Data Summary
The following table provides a summary of the physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.18 g/mol | [5] |
| CAS Number | 1114-38-1 | [4][5] |
| Purity (Typical Commercial) | ≥95% | [5] |
References
Preventing hydrolysis of 2-Ethylbutanamide during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Ethylbutanamide during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a secondary amide. The amide bond is susceptible to cleavage by hydrolysis, particularly under acidic or basic conditions, which can be problematic during aqueous workup procedures following a chemical synthesis.[1][2] This hydrolysis leads to the formation of 2-ethylbutanoic acid and the corresponding amine, reducing the yield of the desired amide product.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: The rate of hydrolysis for amides like this compound is highly dependent on pH and temperature. Hydrolysis is significantly accelerated in the presence of strong acids or bases.[1][3] At or near neutral pH (pH 7), the rate of hydrolysis is minimal.[2] Elevated temperatures will also increase the rate of hydrolysis across all pH ranges.
Q3: How can I monitor for hydrolysis during my workup?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor for the presence of the hydrolysis product, 2-ethylbutanoic acid. The carboxylic acid will typically have a different retention factor (Rf) than the amide. Spotting the crude reaction mixture alongside a pure sample of this compound (if available) can help identify any degradation.
Q4: Are there alternatives to traditional aqueous workups to avoid hydrolysis?
A4: Yes, several non-aqueous workup and purification techniques can be employed to minimize hydrolysis. These include solid-phase extraction (SPE), non-aqueous solvent washes, and purification by recrystallization or chromatography under neutral conditions.[4][5]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of reactions involving this compound and provides solutions to mitigate unwanted hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after aqueous workup. | Hydrolysis of the amide bond due to exposure to acidic or basic aqueous solutions. | 1. Minimize contact time: Perform aqueous washes quickly and at reduced temperatures (e.g., using an ice bath). 2. Use milder reagents: Instead of strong acids/bases, use dilute solutions of weak acids (e.g., 1 M citric acid) or weak bases (e.g., saturated sodium bicarbonate) for washes.[6] 3. Adopt a non-aqueous workup: See the detailed protocols below for solid-phase extraction or non-aqueous solvent extraction.[4][7] |
| Presence of 2-ethylbutanoic acid impurity in the final product. | Incomplete removal of the hydrolysis byproduct during extraction. | 1. Optimize extraction pH: If an aqueous workup is necessary, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid, making it more water-soluble and easier to remove from the organic layer. 2. Employ Solid-Phase Extraction (SPE): Use a basic SPE cartridge to retain the acidic impurity while allowing the neutral amide to pass through. |
| Product degradation during purification by column chromatography. | The use of acidic or basic mobile phase modifiers or prolonged exposure to silica (B1680970) gel, which can be slightly acidic. | 1. Neutralize silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent and then flush with the pure eluent before loading the sample. 2. Use alternative stationary phases: Consider using neutral alumina (B75360) or reversed-phase silica gel for chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the best method to obtain high purity without degradation.[5] |
Quantitative Data: pH and Temperature Effects on Amide Stability
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism | Recommendations for Workup |
| < 3 | High | Acid-catalyzed | Avoid strong acidic washes (e.g., >1 M HCl). Use weak acids like citric acid if necessary. |
| 3 - 6 | Moderate to Low | Acid-catalyzed and water-mediated | Generally safe for brief washes, especially at low temperatures. |
| ~ 7 | Minimal | Water-mediated | Optimal pH for stability. Use brine (saturated NaCl) washes. |
| 8 - 11 | Moderate to Low | Base-catalyzed | Saturated sodium bicarbonate is a safe choice for neutralizing excess acid. |
| > 11 | High | Base-catalyzed | Avoid strong basic washes (e.g., >1 M NaOH). |
Temperature Considerations: As a general rule, an increase in temperature of 10°C can approximately double the rate of hydrolysis. It is therefore highly recommended to perform all aqueous workup steps at reduced temperatures (0-5°C).
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup
This protocol is suitable for reactions where byproducts can be removed with mild acidic and basic washes.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer with a 1 M citric acid solution to remove any basic impurities.[6]
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[9]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)
This protocol is ideal for highly sensitive amides where any contact with aqueous acid or base should be avoided.[4]
-
Solvent Exchange: If the reaction was performed in a polar, water-miscible solvent (e.g., DMF, DMSO), dilute the reaction mixture with a non-polar organic solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate) and wash with water to remove the high-boiling solvent. Dry the organic layer.
-
Resin Treatment: To the organic solution of the crude product, add acidic and/or basic resins (e.g., Amberlyst® acidic and basic resins) to scavenge acidic or basic impurities.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC.
-
Filtration: Filter the mixture to remove the resins.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: Comparison of standard aqueous and modified non-aqueous workup workflows.
References
- 1. uregina.ca [uregina.ca]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. researchgate.net [researchgate.net]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethylbutanamide for Pilot Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and pilot-scale production of 2-Ethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: For pilot-scale synthesis, the most viable routes start from 2-ethylbutanoic acid. These include a two-step process via an acid chloride intermediate and a direct amidation approach.
-
Two-Step Synthesis via 2-Ethylbutyryl Chloride: This is often the preferred method for scalability due to the high reactivity of the acid chloride intermediate. The process involves:
-
Acid Chloride Formation: 2-Ethylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-ethylbutyryl chloride.
-
Amidation: The resulting 2-ethylbutyryl chloride is then reacted with a source of ammonia (B1221849) (e.g., aqueous ammonia, ammonia gas, or an ammonium (B1175870) salt) to produce this compound.[1][2]
-
-
Direct Catalytic Amidation: This method involves the direct reaction of 2-ethylbutanoic acid with ammonia in the presence of a catalyst. While this approach is more atom-economical, it often requires high temperatures and pressures, and catalyst selection is critical for achieving high conversion and selectivity.[3][4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges:
-
Exothermic Reactions: Both the formation of the acid chloride and the subsequent amidation are often exothermic.[] Proper heat management is crucial at a larger scale to prevent runaway reactions and the formation of by-products.
-
Handling of Reagents: Thionyl chloride is corrosive and releases toxic gases (HCl and SO₂). Ammonia, especially in its gaseous form, requires specialized handling and equipment.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with different phases (e.g., gas-liquid in the case of ammonia gas), is critical for consistent reaction rates and yields.
-
Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving the desired purity can be more complex at a larger scale. This may involve extractions, crystallizations, and distillations that need to be optimized for pilot plant equipment.
-
Steric Hindrance: The ethyl group at the alpha-position of this compound can introduce steric hindrance, which might slow down the reaction rate compared to unhindered amides. This may necessitate longer reaction times or more forcing conditions.[6][7][8]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants and the formation of this compound and any by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the relative amounts of starting material and product.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Acid Chloride Formation | - Verify Reagent Quality: Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and has not decomposed. - Optimize Reaction Conditions: The conversion of carboxylic acids to acid chlorides can sometimes require heating.[] Monitor the reaction to ensure it goes to completion. - Catalyst Addition: For less reactive systems, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction with oxalyl chloride. |
| Inefficient Amidation | - Check Ammonia Source: If using aqueous ammonia, ensure the concentration is correct. For ammonia gas, ensure a sufficient flow rate and efficient bubbling through the reaction mixture. When using ammonium salts like ammonium chloride, a base may be required to liberate ammonia in situ.[2] - Temperature Control: The amidation reaction is exothermic. Maintain proper cooling to prevent side reactions. For sterically hindered substrates, gentle heating might be necessary to drive the reaction to completion. - Reaction Time: Sterically hindered acid chlorides may react slower. Extend the reaction time and monitor progress by TLC or GC. |
| Hydrolysis of Acid Chloride | - Anhydrous Conditions: The acid chloride is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the amide. Multiple extractions with a suitable organic solvent may be necessary. - Purification Method: Evaluate the purification method (distillation, crystallization, or chromatography) for potential losses. |
Product Contamination
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Drive Reaction to Completion: Refer to the "Low or No Product Yield" section to ensure the reaction goes to completion. - Efficient Purification: Optimize the purification process to effectively separate the product from the starting materials. This may involve adjusting distillation parameters or the solvent system for chromatography. |
| Formation of By-products | - Control Reaction Temperature: Overheating can lead to decomposition and the formation of colored impurities. - Minimize Water Content: The presence of water can lead to the formation of 2-ethylbutanoic acid from the acid chloride. - Identify By-products: Use techniques like GC-MS or LC-MS to identify the structure of the main by-products. This information can help in understanding the side reactions and modifying the reaction conditions to minimize them. |
| Residual Solvent | - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. |
Experimental Protocols
Method 1: Synthesis of this compound via 2-Ethylbutyryl Chloride
This two-step method is generally robust and scalable.
Step 1: Synthesis of 2-Ethylbutyryl Chloride
| Parameter | Value |
| Reactants | 2-Ethylbutanoic acid, Thionyl chloride (SOCl₂) |
| Molar Ratio | 1 : 1.1 - 1.2 (Acid : SOCl₂) |
| Solvent | None (neat) or an inert solvent like Dichloromethane (DCM) |
| Temperature | Room temperature, followed by gentle reflux |
| Reaction Time | 1-2 hours |
| Work-up | Distillation of the crude product to obtain pure 2-ethylbutyryl chloride |
Detailed Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases).
-
To the flask, add 2-ethylbutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the carboxylic acid at room temperature with stirring.
-
After the initial gas evolution subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, purify the crude 2-ethylbutyryl chloride by distillation.
Step 2: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-Ethylbutyryl chloride, Concentrated Aqueous Ammonia |
| Molar Ratio | 1 : 2 (Acid Chloride : Ammonia) |
| Solvent | An inert organic solvent (e.g., Dichloromethane, Diethyl ether) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous work-up followed by extraction and purification |
Detailed Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, place concentrated aqueous ammonia (2.0 eq) and cool the flask in an ice bath.
-
Dissolve the freshly distilled 2-ethylbutyryl chloride (1.0 eq) in an anhydrous solvent (e.g., diethyl ether).
-
Slowly add the solution of 2-ethylbutyryl chloride to the cold, stirred ammonia solution. A white precipitate of ammonium chloride will form.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Minimizing byproduct formation in 2-Ethylbutanamide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing byproduct formation in 2-Ethylbutanamide reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to minimize byproduct formation and improve reaction yield.
Synthesis from 2-Ethylbutanoyl Chloride
Q1: I'm observing a significant amount of a white precipitate and my yield of this compound is low. What is happening and how can I fix it?
A1: The white precipitate is likely ethylammonium (B1618946) chloride, a salt formed from the reaction of the ethylamine (B1201723) nucleophile with the hydrogen chloride (HCl) byproduct generated during the acylation. This side reaction consumes your amine, reducing the overall yield of the desired amide.
Solutions:
-
Use Excess Ethylamine: Employing a molar excess of ethylamine (typically 2 equivalents) ensures that one equivalent acts as the nucleophile while the second equivalent serves as a base to neutralize the HCl byproduct.
-
Add a Non-Nucleophilic Base: Alternatively, you can use one equivalent of ethylamine and add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl. This prevents the consumption of your primary amine reactant.
Q2: My final product is contaminated with an acidic impurity, leading to a broad melting point and difficulties in purification. What is this impurity and how can I remove it?
A2: The acidic impurity is likely 2-ethylbutanoic acid, which can arise from the hydrolysis of the starting material, 2-ethylbutanoyl chloride, if moisture is present in the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Aqueous Workup: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is soluble in the aqueous layer and can be separated.
Direct Amidation of 2-Ethylbutanoic Acid
Q3: The direct reaction between 2-ethylbutanoic acid and ethylamine is very slow and gives a low yield. How can I improve this reaction?
A3: The direct amidation of a carboxylic acid with an amine is often a slow and reversible reaction because the acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt.[1] To drive the reaction towards the amide product, the removal of water is essential.[2]
Solutions:
-
Use a Catalyst: Employ a catalyst such as boric acid or a zirconium or hafnium-based Lewis acid to activate the carboxylic acid.[3]
-
Azeotropic Water Removal: Conduct the reaction in a solvent like toluene (B28343) or xylene and use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will shift the equilibrium towards the product.
-
High Temperatures: Heating the ammonium carboxylate salt above 100°C can drive off water and promote amide formation.[1]
Alternative Synthetic Routes (Ritter, Beckmann, Schmidt Reactions)
Q4: I am considering using the Ritter reaction to synthesize a derivative of this compound. What are the major drawbacks of this method?
A4: The Ritter reaction, while useful for creating sterically hindered amides, has some significant disadvantages. The reaction typically requires strong acids and can generate a substantial amount of salt byproducts during neutralization, which can complicate purification and is not environmentally friendly.[4]
Q5: When attempting a Beckmann rearrangement to produce an amide, I am getting a significant amount of a nitrile byproduct. Why is this happening?
A5: The formation of a nitrile is a common side reaction in the Beckmann rearrangement, known as Beckmann fragmentation. This pathway is favored when the group alpha to the oxime can stabilize a carbocation.[5]
Solutions:
-
Control Reaction Conditions: Lowering the reaction temperature and using milder catalysts (e.g., p-toluenesulfonyl chloride instead of a strong Brønsted acid) can favor the desired rearrangement over fragmentation.[6]
Q6: What are the primary safety concerns and potential byproducts of the Schmidt reaction?
A6: The primary safety concern with the Schmidt reaction is the use of hydrazoic acid (or sodium azide (B81097) with a strong acid), which is highly toxic and explosive.[7] In addition to the desired amine or amide, the reaction of carboxylic acids can lead to the formation of isocyanates as intermediates, which can then be hydrolyzed.[8][9] With ketones, a mixture of amide regioisomers can be formed if the ketone is unsymmetrical.[7]
Quantitative Data Summary
The following tables provide a summary of reported yields for different synthetic methods. Note that yields can be highly dependent on specific reaction conditions and scale.
| Method | Starting Materials | Typical Yield (%) | Primary Byproducts | Reference (Analogous Reaction) |
| From Acyl Chloride | 2-Ethylbutanoyl chloride, Ethylamine | 77-81% | Ethylammonium chloride, 2-Ethylbutanoic acid (from hydrolysis) | [1] |
| Direct Amidation | 2-Ethylbutanoic acid, Ethylamine | 56% (uncatalyzed, thermal) | Ammonium carboxylate salt | [2] |
| Beckmann Rearrangement | Diethyl ketoxime | 45-91% (catalyzed) | Nitriles (from fragmentation), Ketone (from hydrolysis) | [6][10] |
| Ritter Reaction | 2-Ethyl-1-butene, Acetonitrile | 52-64% | Salt byproducts | [11] |
| Schmidt Reaction | 2-Ethylbutanoic acid, Sodium azide | Moderate to high (qualitative) | Isocyanate intermediates, Carbon dioxide | [8][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 2-Ethylbutanoyl Chloride
This protocol details the synthesis of this compound via nucleophilic acyl substitution.[12]
Materials:
-
2-Ethylbutanoyl chloride
-
Ethylamine (2 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-ethylbutanoyl chloride (1 eq.) in anhydrous diethyl ether to the cooled ethylamine solution via the dropping funnel with continuous stirring. An exothermic reaction will occur, and a white precipitate of ethylammonium chloride will form.[12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the mixture to remove the ethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Direct Amidation of 2-Ethylbutanoic Acid
This protocol describes a catalytic approach to the direct formation of this compound.
Materials:
-
2-Ethylbutanoic acid
-
Ethylamine (1.2 equivalents)
-
Boric acid (catalyst, 5 mol%)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-ethylbutanoic acid (1 eq.), boric acid (0.05 eq.), and toluene.
-
Add ethylamine (1.2 eq.) to the flask.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Beckmann Rearrangement of Diethyl Ketoxime
This protocol outlines the synthesis of an N-ethyl amide via the Beckmann rearrangement of the corresponding ketoxime.
Materials:
-
Diethyl ketone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol (B145695)/Water
-
Phosphorus pentachloride (PCl₅)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Oxime Formation:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add diethyl ketone and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the diethyl ketoxime with an organic solvent and purify by recrystallization or distillation.
-
-
Rearrangement:
-
In a round-bottom flask, dissolve the purified diethyl ketoxime (1 eq.) in dichloromethane and cool in an ice bath.
-
Carefully add phosphorus pentachloride (1.1 eq.) portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethylpropionamide (an isomer of this compound).
-
Purify by vacuum distillation or column chromatography.
-
Protocol 4: Schmidt Reaction of 2-Ethylbutanoic Acid
This protocol describes the formation of an amine from a carboxylic acid, which would then need to be acylated to form the desired amide. This is a two-step conceptual pathway to highlight the Schmidt reaction's application.
Materials:
-
2-Ethylbutanoic acid
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid
-
Chloroform
-
Sodium hydroxide (B78521) solution
Procedure: Caution: Hydrazoic acid, formed in situ, is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, add a solution of 2-ethylbutanoic acid (1 eq.) in chloroform.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid.
-
Carefully add sodium azide (1.1 eq.) portion-wise to the stirred solution. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to ensure completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a cold sodium hydroxide solution.
-
Extract the resulting amine (1-ethylpropylamine) with an organic solvent.
-
The extracted amine would then need to be acylated in a separate step (e.g., using butanoyl chloride as in Protocol 1) to form this compound.
Visualizations
Workflow and Signaling Pathway Diagrams
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 2-Ethylbutanamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethylbutanamide (CAS: 1114-38-1).[1][2][3][4] Our aim is to address common challenges encountered during the purification process to achieve high-purity samples suitable for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials from the synthesis (e.g., 2-ethylbutyryl chloride and ammonia (B1221849) or an amine), byproducts from side reactions, and residual solvents used in the synthesis or initial work-up.
Q3: My purified this compound is an oil, but I was expecting a solid. What should I do?
A3: While some sources describe related compounds as crystalline solids, this compound is predicted to be a liquid at room temperature with a high boiling point. If you obtain an oil, it is likely the correct physical state. Focus on analytical methods to confirm purity rather than physical appearance alone.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound. The compound may have significant impurities. | Heat the solution to redissolve the oil, add a small amount of a co-solvent to decrease the overall solvent boiling point, and allow it to cool slowly. If impurities are the issue, consider a pre-purification step like column chromatography.[5] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again.[6] To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.[7] |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution.[7] Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. The colored impurity is highly soluble in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product.[5] |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. The pressure is too low for the heating temperature, causing rapid boiling. | Always use a magnetic stir bar for smooth boiling under vacuum; boiling chips are ineffective.[8] Ensure a stable vacuum is achieved before applying heat and increase the temperature gradually. |
| Product does not distill over. | The vacuum is not low enough for the applied temperature. The compound may be decomposing. | Check all connections for leaks to ensure the system can achieve the desired low pressure. Use a nomograph to estimate the boiling point at your system's pressure and adjust the heating accordingly. If decomposition is suspected, a lower pressure (higher vacuum) is needed to distill at a lower temperature.[9][10] |
| Distillate is impure. | The boiling points of the product and impurities are too close. The distillation was conducted too quickly. | For impurities with close boiling points, a fractional distillation column should be used under vacuum. Distill at a slow, steady rate to ensure proper separation. |
| Pressure fluctuations during distillation. | Leaks in the system. The vacuum source (e.g., water aspirator) is unstable. | Ensure all glass joints are properly sealed with vacuum grease.[8] Use a vacuum regulator or a more stable vacuum pump for precise pressure control.[11] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | The chosen solvent system (eluent) has incorrect polarity. The column was not packed properly, leading to channeling. | Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives a good separation of spots.[12] Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar stationary phase like alumina (B75360) or a reversed-phase column.[13] |
| Tailing of the product band. | The compound is interacting too strongly with the stationary phase. The sample was overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).[13] Ensure the amount of crude material is appropriate for the column size (typically a 20:1 to 100:1 ratio of silica gel to sample by weight).[14] |
| Low recovery of the product. | The compound is highly soluble in the eluent and elutes with the solvent front. The compound is irreversibly adsorbed to the stationary phase. | Start with a less polar eluent if the compound is eluting too quickly. If the compound is stuck on the column, try flushing with a very polar solvent. If this fails, a different stationary phase may be necessary.[13] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1114-38-1 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.176 g/mol |
| Boiling Point (Predicted, 1 atm) | 245.2 °C |
| Density (Predicted) | 0.894 g/cm³ |
| Flash Point (Predicted) | 102.1 °C |
(Data sourced from Guidechem)[1]
Table 2: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-90% | Effective for large quantities; removes non-volatile impurities. | Requires the compound to be thermally stable; not effective for impurities with similar boiling points. |
| Recrystallization | >99% | 50-80% | Can yield a very pure product; relatively simple setup. | Finding a suitable solvent can be challenging; yields are often lower than distillation. |
| Column Chromatography | >99% | 40-75% | Highly versatile for a wide range of impurities; can provide very high purity. | Can be time-consuming and require large volumes of solvent; product recovery can be lower. |
(Typical values are based on general amide purification and may vary for this compound)[13]
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus using dry glassware. Ensure all joints are lightly greased and sealed to maintain a vacuum. Use a magnetic stirrer and a Claisen adapter to minimize bumping.[8]
-
Sample Preparation : Place the crude this compound into the distillation flask.
-
System Evacuation : Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating : Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the expected boiling point under the applied pressure. The atmospheric boiling point is predicted to be 245.2°C; under vacuum, this will be significantly lower.[1]
-
Completion : Stop the distillation when the temperature drops or when most of the material has been distilled.
-
Shutdown : Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound
-
Solvent Selection : Test the solubility of a small amount of crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for amides include ethanol, acetone, acetonitrile, or mixtures such as ethanol/water.[15]
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying : Dry the crystals in a vacuum oven or air dry them to a constant weight.
Protocol 3: Column Chromatography of this compound
-
TLC Analysis : First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For a moderately polar compound like this compound, start with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A good starting point would be a 10-50% ethyl acetate (B1210297) in hexane (B92381) mixture.[16]
-
Column Packing : Pack a chromatography column with silica gel slurried in the non-polar component of your chosen eluent.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute the product.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification technique for this compound.
Caption: General experimental workflow from synthesis to purified product.
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]
- 4. 1114-38-1(this compound) | Kuujia.com [kuujia.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 12. sorbtech.com [sorbtech.com]
- 13. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
Calibration curve issues in 2-Ethylbutanamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of 2-Ethylbutanamide, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves for this compound?
Non-linearity in calibration curves for this compound can arise from several factors. At high concentrations, detector saturation is a frequent issue. Conversely, at low concentrations, poor signal-to-noise ratios or analyte adsorption to vials and instrument components can lead to deviations. A primary cause, especially in biological samples, is the presence of matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods.[1][2]
Q2: How can I mitigate matrix effects when analyzing this compound in biological samples like plasma or urine?
Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous compounds, are a significant challenge in bioanalysis.[1][2] Effective strategies to minimize their impact include:
-
Improved Sample Preparation: Employing rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[2][3] Protein precipitation is a simpler but often less effective method.[4][5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to ensure baseline separation of this compound from matrix components is crucial.[2]
-
Choice of Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled internal standard (e.g., this compound-d5) will co-elute and experience similar ionization suppression or enhancement as the analyte, thereby providing a more accurate quantification.[6]
Q3: What are the key considerations when selecting an internal standard (IS) for this compound quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[6][7] If a labeled standard is unavailable, a structural analog that exhibits similar chemical and physical properties (hydrophobicity, ionization efficiency) and chromatographic behavior is the next best choice.[7] The IS should not be present in the samples being analyzed and should be well-resolved from any potential interferences.
Q4: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What should I investigate?
A low R² value suggests poor linearity. Besides the issues mentioned in Q1, consider the following:
-
Inappropriate Calibration Range: The selected concentration range might be too wide, encompassing both non-linear lower and upper ends. Narrow the range to the expected concentration of your samples.
-
Standard Preparation Errors: Inaccuracies in serial dilutions can significantly impact linearity. Prepare fresh standards and verify calculations.
-
Instability of the Analyte: this compound may be degrading in the sample solvent or on the autosampler. Investigate its stability under the analytical conditions.
Q5: I am observing no or very low signal for my this compound calibrators. What are the potential causes?
-
Incorrect Instrument Parameters: Verify the mass transitions (precursor and product ions) for this compound in your MS/MS method. Optimize source parameters like temperature and gas flows.
-
Analyte Degradation: Prepare fresh standards to rule out degradation.
-
Sample Preparation Error: The analyte may have been lost during an extraction step. Review and validate your sample preparation protocol.
-
Instrument Malfunction: Check for common issues like a lack of spray in the MS source or a blockage in the LC system.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
This table summarizes common causes and solutions for non-linear calibration curves.
| Symptom | Potential Cause | Recommended Action |
| Low R² value (<0.99) | Inappropriate calibration range (too wide or narrow). | Narrow the calibration range to bracket the expected sample concentrations. Ensure at least 5-7 calibration points are used. |
| Errors in standard preparation. | Prepare fresh calibration standards from a reliable stock solution. Verify all dilution calculations. | |
| Matrix effects (ion suppression/enhancement).[1][2] | Implement a more effective sample cleanup method (SPE or LLE). Use a stable isotope-labeled internal standard.[6] | |
| Curve flattens at high concentrations | Detector saturation. | Reduce the concentration of the upper-level calibrators or dilute the samples. |
| Inconsistent response at low concentrations | Analyte adsorption to surfaces. | Use silanized glass vials. Ensure the sample solvent is compatible with the mobile phase. |
| Poor signal-to-noise ratio. | Optimize MS source conditions for better ionization. Increase the sample injection volume if possible. |
Issue 2: Inconsistent Peak Areas or Retention Times
This table provides guidance on troubleshooting variable peak areas and retention time shifts.
| Symptom | Potential Cause | Recommended Action |
| Shifting Retention Times | Column degradation or aging. | Replace the analytical column. Use a guard column to protect the analytical column.[8] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase. Ensure proper degassing of solvents.[8] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Variable Peak Areas | Inconsistent injection volume. | Check the autosampler for air bubbles in the syringe and ensure proper maintenance. |
| Partial sample degradation. | Keep the autosampler tray cooled. Perform stability tests to determine how long the analyte is stable in the prepared matrix. | |
| Carryover from previous injections. | Implement a robust needle and injector wash method between samples. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d5 in methanol) to each tube. Vortex briefly.
-
Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters and require optimization on your specific instrument.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (example) | Based on the molecular weight of this compound (115.17 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 116.2. Product ions would need to be determined by infusion and fragmentation experiments. A likely fragmentation would involve the loss of the amide group or cleavage of the ethyl/butyl chains. |
Mass Spectrometry Data for N-Ethylbutanamide (as a proxy for this compound):
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [9] |
| Molecular Weight | 115.17 g/mol | [9] |
| Key Fragment Ions (m/z) | 87, 72, 44 | [9] |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Signatures of 2-Ethylbutanamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic signatures of 2-Ethylbutanamide and its structural isomers with the molecular formula C₆H₁₃NO. The differentiation of these closely related compounds is crucial in various fields, including drug development, organic synthesis, and analytical chemistry. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.
Introduction to the Isomers of this compound
Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For C₆H₁₃NO, a variety of amide isomers exist, including primary, secondary, and tertiary amides. These structural variations give rise to distinct spectroscopic fingerprints. This guide will focus on a selection of these isomers to illustrate the key differences in their spectra.
The isomers under comparison are:
-
This compound
-
Hexanamide
-
N-Ethylbutanamide
-
N-Propylpropanamide
-
3-Methylpentanamide
-
N-tert-Butylacetamide
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound Name | Proton Environment | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(CH₂CH₃)₂ | 2.02 | m |
| -CH(CH ₂CH₃)₂ | 1.55 | m | |
| -CH(CH₂CH ₃)₂ | 0.89 | t | |
| -NH₂ | 5.5 (broad s) | s | |
| Hexanamide | -CH₂CONH₂ | 2.18 | t |
| -CH₂CH₂CONH₂ | 1.62 | p | |
| -CH₂CH₂CH₂CO- | 1.31 | m | |
| -CH₃ | 0.90 | t | |
| -NH₂ | 5.3 (broad s) | s | |
| N-Ethylbutanamide | -NHCH₂CH₃ | 3.25 | q |
| -NHCH₂CH ₃ | 1.14 | t | |
| -COCH₂CH₂CH₃ | 2.14 | t | |
| -COCH₂CH ₂CH₃ | 1.65 | sextet | |
| -COCH₂CH₂CH ₃ | 0.94 | t | |
| -NH- | 5.5 (broad s) | s | |
| N-Propylpropanamide | -NHCH₂CH₂CH₃ | 3.14 | q |
| -NHCH₂CH ₂CH₃ | 1.51 | sextet | |
| -NHCH₂CH₂CH ₃ | 0.91 | t | |
| -COCH₂CH₃ | 2.16 | q | |
| -COCH ₂CH₃ | 1.15 | t | |
| -NH- | 5.4 (broad s) | s | |
| 3-Methylpentanamide | -CH₂CONH₂ | 2.12 | m |
| -CH(CH₃)- | 1.95 | m | |
| -CH₂CH₃ | 1.38, 1.15 | m | |
| -CH(CH ₃)- | 0.92 | d | |
| -CH₂CH ₃ | 0.89 | t | |
| -NH₂ | 5.4 (broad s) | s | |
| N-tert-Butylacetamide | -C(CH₃)₃ | 1.35 | s |
| -COCH₃ | 1.94 | s | |
| -NH- | 5.3 (broad s) | s |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), m (multiplet).
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound Name | Carbon Environment | Chemical Shift (ppm) |
| This compound | C=O | 179.8 |
| -C H(CH₂CH₃)₂ | 50.1 | |
| -CH(C H₂CH₃)₂ | 26.2 | |
| -CH(CH₂C H₃)₂ | 11.8 | |
| Hexanamide | C=O | 176.2 |
| -C H₂CONH₂ | 36.1 | |
| -C H₂CH₂CONH₂ | 31.4 | |
| -C H₂CH₂CH₂CO- | 25.4 | |
| -C H₂CH₃ | 22.4 | |
| -C H₃ | 13.9 | |
| N-Ethylbutanamide | C=O | 173.8 |
| -NHC H₂CH₃ | 34.4 | |
| -NHCH₂C H₃ | 14.8 | |
| -COC H₂CH₂CH₃ | 38.6 | |
| -COCH₂C H₂CH₃ | 19.2 | |
| -COCH₂CH₂C H₃ | 13.7 | |
| N-Propylpropanamide | C=O | 174.1 |
| -NHC H₂CH₂CH₃ | 41.3 | |
| -NHCH₂C H₂CH₃ | 22.9 | |
| -NHCH₂CH₂C H₃ | 11.5 | |
| -COC H₂CH₃ | 31.1 | |
| -COCH₂C H₃ | 10.0 | |
| 3-Methylpentanamide | C=O | 176.0 |
| -C H₂CONH₂ | 44.1 | |
| -C H(CH₃)- | 34.6 | |
| -C H₂CH₃ | 29.5 | |
| -CH(C H₃)- | 19.3 | |
| -CH₂C H₃ | 11.5 | |
| N-tert-Butylacetamide | C=O | 170.2 |
| -C (CH₃)₃ | 50.9 | |
| -C(C H₃)₃ | 28.8 | |
| -COC H₃ | 23.9 |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound Name | N-H Stretch (Amide) | C=O Stretch (Amide I) | N-H Bend (Amide II) |
| This compound | ~3350, ~3180 | ~1650 | ~1620 |
| Hexanamide | ~3350, ~3180 | ~1655 | ~1625 |
| N-Ethylbutanamide | ~3300 | ~1640 | ~1550 |
| N-Propylpropanamide | ~3290 | ~1640 | ~1555 |
| 3-Methylpentanamide | ~3350, ~3180 | ~1650 | ~1620 |
| N-tert-Butylacetamide | ~3300 | ~1650 | ~1555 |
Note: Primary amides show two N-H stretching bands, while secondary amides show one.
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 115 | 86 ([M-C₂H₅]⁺), 72 ([M-C₃H₇]⁺), 57 ([C₄H₉]⁺), 44 ([CONH₂]⁺) |
| Hexanamide | 115 | 72 ([M-C₃H₇]⁺), 59 ([CH₂CONH₂]⁺), 44 ([CONH₂]⁺) |
| N-Ethylbutanamide | 115 | 86 ([M-C₂H₅]⁺), 72 ([M-C₃H₇]⁺), 58, 44 |
| N-Propylpropanamide | 115 | 86 ([M-C₂H₅]⁺), 72 ([M-C₃H₇]⁺), 58, 44 |
| 3-Methylpentanamide | 115 | 86 ([M-C₂H₅]⁺), 72 ([M-C₃H₇]⁺), 57 ([C₄H₉]⁺), 44 ([CONH₂]⁺) |
| N-tert-Butylacetamide | 115 | 100 ([M-CH₃]⁺), 58 ([C₄H₈N]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
The data presented in this guide is compiled from various public databases and scientific literature. The following are general experimental protocols typical for the acquisition of the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the amide isomer for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-10 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0-220 ppm
-
Proton decoupling is applied to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. A background spectrum is typically collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic signatures of this compound isomers.
Caption: Workflow for comparing spectroscopic signatures of isomers.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural elucidation, it is recommended to use a combination of these spectroscopic techniques and, when possible, compare the data with that of a certified reference standard.
A Comparative Analysis of the Biological Activity of 2-Ethylbutanamide and Other Amides in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Introduction
Amide-containing compounds represent a significant class of centrally active agents, with many exhibiting anticonvulsant and neuroprotective properties. This guide provides a comparative overview of the biological activity of 2-Ethylbutanamide and other structurally or functionally related amides. It is important to note that while this compound is a simple branched-chain amide, there is a conspicuous lack of publicly available data on its specific biological activities. Consequently, this guide will focus on a comparative analysis with well-characterized amides, particularly derivatives of valproic acid (VPA), a cornerstone in the treatment of epilepsy. The data presented herein is intended to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics for neurological disorders by highlighting key structure-activity relationships and experimental findings for related compounds.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of various amides has been extensively evaluated in preclinical models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard models for identifying anticonvulsant activity, representing generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is often assessed using the rotorod test. The data below summarizes the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity, providing a therapeutic index (PI = TD50/ED50).
| Compound | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Valpromide (B1683473) (VPD) | Rat | Antiallodynic (Neuropathic Pain) | 61[1] | - | - |
| Valnoctamide (B1683749) (VCD) | Rat | Antiallodynic (Neuropathic Pain) | 52[1] | - | - |
| sec-Butylpropylacetamide (SPD) | Rat | Pilocarpine-induced SE | 84[2] | >300 | >3.6 |
| Ameltolide | Mouse | MES | 1.4 (oral) | - | - |
| 4-(Valproylamido)benzenesulfonamide | Mouse | MES | 53 µmol/kg | >1000 µmol/kg | >18.9[3] |
| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | Mouse | MES | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | >1000 | >48.8 |
| Ethyl 2,2-dimethyl-1-(2-(4-chlorobenzoyl)hydrazinecarboxamido)cyclopropanecarboxylate (6k) | Mouse | MES | 9.2 | 387.5 | 42.1[4] |
| Valproic Acid (VPA) | Rat | Antiallodynic (Neuropathic Pain) | 269[1] | - | - |
Note: Data for this compound is not available in the reviewed literature.
Proposed Mechanism of Action of Valproic Acid and its Amide Derivatives
The anticonvulsant and mood-stabilizing effects of valproic acid and its amide derivatives are believed to be multifactorial. The primary mechanisms include the enhancement of GABAergic neurotransmission and the modulation of voltage-gated ion channels. This diagram illustrates the key molecular targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainer
Procedure:
-
Administer the test compound to mice or rats via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect of the compound, apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the animal.
-
Apply a drop of saline to the corneas to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA at 60 Hz for 0.2 seconds for rats).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for clonic seizures and is used to detect compounds that raise the seizure threshold.
Apparatus:
-
Isolation cages
-
Syringes and needles
Procedure:
-
Administer the test compound to the animals.
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.
-
Place the animals in individual isolation cages and observe for 30 minutes.
-
The endpoint is the observation of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
-
An animal is considered protected if it does not exhibit a clonic seizure.
-
The ED50 is the dose of the test compound that protects 50% of the animals from clonic seizures.
Rotorod Test for Neurotoxicity
The rotorod test is used to assess motor coordination and balance, and to identify potential neurotoxic effects of a compound.
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Prior to testing, animals may be trained on the apparatus for a set period.
-
Administer the test compound to the animals.
-
At the time of predicted peak effect, place the animal on the rotating rod.
-
The rod rotates at a constant or accelerating speed (e.g., from 4 to 40 rpm).
-
Record the latency to fall from the rod.
-
A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment and potential neurotoxicity.
-
The TD50 is the dose that causes 50% of the animals to fail the test (e.g., fall off the rod within a specified time).
Conclusion
While direct biological activity data for this compound remains elusive, the comparative analysis of structurally related amides provides valuable insights for researchers in the field of neurology and drug development. The anticonvulsant properties of amides are well-documented, with compounds like valpromide and valnoctamide demonstrating significant efficacy in preclinical models. The provided experimental protocols and the mechanistic overview of valproate derivatives offer a solid foundation for the continued exploration and design of novel amide-based therapeutics for neurological disorders. Future studies are warranted to elucidate the pharmacological profile of this compound to determine its potential as a CNS-active agent.
References
- 1. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Biological Activity of Tanacetum balsamita Essential Oils Obtained from Different Plant Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tuodaindus.com [tuodaindus.com]
A Comparative Analysis of Synthetic Routes to 2-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 2-Ethylbutanamide (also known as 2-ethylbutyramide), a valuable chemical intermediate. The analysis focuses on objectivity, supported by experimental data, to inform the selection of the most suitable synthesis strategy based on factors such as yield, reaction conditions, and starting material availability.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal pathways: the amidation of 2-ethylbutanoic acid and its derivatives, and the hydrolysis of 2-ethylbutanenitrile (B1595944). The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The amidation of the acyl chloride (2-ethylbutyryl chloride) is a high-yielding and rapid method, while direct amidation of the carboxylic acid offers a more direct approach, avoiding the need to prepare the acyl chloride. The hydrolysis of 2-ethylbutanenitrile presents an alternative route, which can be advantageous if the nitrile is a readily available starting material.
Data Presentation
| Parameter | Route 1a: From 2-Ethylbutyryl Chloride | Route 1b: Direct Amidation of 2-Ethylbutanoic Acid | Route 2: Hydrolysis of 2-Ethylbutanenitrile |
| Starting Material | 2-Ethylbutanoic Acid | 2-Ethylbutanoic Acid | 2-Ethylbutanenitrile |
| Key Intermediates | 2-Ethylbutyryl Chloride | Activated Carboxylic Acid | - |
| Primary Reagents | Thionyl chloride, Ammonia | Coupling agent (e.g., Bis(trichloromethyl)carbonate), Ammonia | Acid or Base (e.g., H₂SO₄ or NaOH) |
| Typical Solvent | Dichloromethane, Diethyl ether | Ethyl acetate, Methanol | Water, Ethanol |
| Reaction Temperature | 0 °C to room temperature | -5 °C to reflux | Room temperature to reflux |
| Reaction Time | 1-3 hours | 2-10 hours | Variable (can be slow) |
| Reported Yield | High (typically >80%) | High (e.g., ~87% total yield for a related amidation)[1] | Variable, depends on conditions |
| Purity of Crude Product | Good to excellent | Good, may require purification | Variable, risk of over-hydrolysis to carboxylic acid |
Synthesis Route Diagrams
References
Validating the Structure of Synthesized 2-Ethylbutanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and structural validation of novel compounds are paramount. This guide provides a comparative analysis of methods for synthesizing 2-Ethylbutanamide and validating its structure, supported by experimental data and detailed protocols.
Synthesis of this compound: A Comparison of Methods
The synthesis of this compound can be approached through several methods, with the reaction of an acid chloride with an amine being a common and efficient route. Alternative methods, such as those employing coupling agents, offer different advantages and disadvantages in terms of reaction conditions, yield, and purification requirements.
A prevalent method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1][2][3][4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Acyl Chloride | Method 2: Peptide Coupling Agents |
| Reagents | 2-Ethylbutyryl chloride, Ammonia (B1221849) | 2-Ethylbutanoic acid, Ammonia, Coupling Agent (e.g., DCC, HATU) |
| Reaction Time | 1-2 hours | 1-12 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) |
| Typical Yield | >80% | 70-95% |
| Advantages | Fast reaction, High yield | Milder conditions, Can be used for sensitive substrates |
| Disadvantages | Acyl chloride can be moisture-sensitive | Coupling agents can be expensive, Byproducts can complicate purification |
Structural Validation of this compound
The confirmation of the synthesized this compound's structure is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[6]
Table 2: Spectroscopic Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl and butyryl groups. |
| ¹³C NMR | Peaks for the carbonyl carbon and aliphatic carbons. |
| FT-IR | Strong absorption for the amide C=O stretch (around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).[7] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 115, with characteristic fragment ions.[7] |
Table 3: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl groups) | ~0.9 | Triplet | 6H |
| CH₂ (ethyl groups) | ~1.5 | Quartet | 4H |
| CH | ~2.0 | Multiplet | 1H |
| NH₂ | ~5.5-7.5 | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| CH₃ | ~12 | ||
| CH₂ | ~25 | ||
| CH | ~50 | ||
| C=O | ~180 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400–3250 | Medium |
| C-H Stretch (Alkyl) | 3000–2850 | Medium to Strong |
| C=O Stretch (Amide) | 1680–1640 | Strong |
| N-H Bend (Amide) | 1650–1580 | Medium |
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 87 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ |
| 44 | [CONH₂]⁺ |
Experimental Protocols
Synthesis of this compound via Acyl Chloride (Method 1)
This protocol details the synthesis of this compound from 2-ethylbutyryl chloride and ammonia, a variation of the Schotten-Baumann reaction.
Materials:
-
2-Ethylbutyryl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aqueous ammonia in dichloromethane and cool the flask in an ice bath.
-
Slowly add a solution of 2-ethylbutyryl chloride in dichloromethane to the cooled ammonia solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Amide Synthesis [fishersci.it]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Ethylbutanamide Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific cross-reactivity studies for 2-ethylbutanamide are not extensively available in public literature. This guide provides a framework for conducting such a study, including hypothetical comparative data and standardized experimental protocols, to illustrate how the cross-reactivity of this compound could be assessed against structurally similar compounds. The principles and methodologies described are based on established practices in immunoassay development and validation.
Introduction to Cross-Reactivity
Cross-reactivity in immunoassays refers to the binding of antibodies to substances other than the target analyte.[1] This phenomenon is primarily influenced by the structural similarity between the target analyte and the cross-reacting substance.[1] Understanding the cross-reactivity profile of a compound is crucial in drug development and diagnostics to ensure the specificity and accuracy of antibody-based detection methods. High cross-reactivity can lead to false-positive results, necessitating confirmatory analysis, typically by mass spectrometry.[2][3]
This guide outlines a hypothetical study to evaluate the cross-reactivity of this compound. This compound is a simple amide, and its potential for cross-reactivity would be of interest in toxicological screenings or in the development of assays where structurally related compounds might be present.
Hypothetical Cross-Reactivity Profile of this compound
For the purpose of this guide, we will consider a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of a related compound, N-ethylbutanamide. The following table presents hypothetical data on the cross-reactivity of this compound and other structurally similar amides in this assay.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| N-Ethylbutanamide | CH3CH2CH2CONHCH2CH3 | 10 | 100% |
| This compound | CH3CH2CH(CH2CH3)CONH2 | 250 | 4% |
| Butanamide | CH3CH2CH2CONH2 | 500 | 2% |
| N-Propylbutanamide | CH3CH2CH2CONH(CH2)2CH3 | 50 | 20% |
| Valpromide | (CH3CH2CH2)2CHCONH2 | > 1000 | < 1% |
-
IC50 (50% Inhibitory Concentration): The concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay. A lower IC50 indicates a higher binding affinity.
-
% Cross-Reactivity: Calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of test compounds against a primary antibody raised for a specific target analyte.
3.1. Materials and Reagents
-
96-well microtiter plates (high-binding capacity)
-
Coating antigen (target analyte conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (specific to the target analyte)
-
Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-IgG)
-
Test compounds (this compound and structural analogs)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
3.2. Assay Procedure
-
Coating: Microtiter plate wells are coated with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer.
-
Blocking: Wells are blocked with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the test compound or the standard analyte. This mixture is then added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Development: The substrate solution is added, and the plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The stop solution is added to each well.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the target analyte. The IC50 values for the target analyte and each test compound are determined from their respective dose-response curves. The percent cross-reactivity is then calculated as described above.
Visualizing Experimental Workflows and Principles
4.1. Principle of Competitive ELISA
The following diagram illustrates the mechanism of a competitive ELISA, which is a common format for assessing cross-reactivity.
References
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Ethylbutanamide and Commercially Available Amides for Researchers
For Immediate Publication
This guide provides a detailed comparison of 2-Ethylbutanamide with other commercially significant amides, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis. The comparison focuses on physical properties and a key synthetic application, supported by experimental data and protocols.
Amides are fundamental functional groups in chemistry and biology, forming the backbone of proteins and finding widespread use in polymers and pharmaceuticals.[1][2] this compound, a primary amide with a branched six-carbon chain, serves as an interesting model for exploring the impact of steric hindrance near the carbonyl group on physical properties and reactivity.
Comparative Analysis of Physicochemical Properties
To contextualize the properties of this compound, it is compared against its straight-chain isomer, Hexanamide, and a branched-chain isomer, Isovaleramide. Valeramide, with one less carbon, is also included to observe the effect of chain length. The data, summarized in the table below, highlights how subtle changes in molecular structure can influence key physical properties.
| Property | This compound | Hexanamide | Valeramide | Isovaleramide |
| Molecular Formula | C₆H₁₃NO[3] | C₆H₁₃NO[4] | C₅H₁₁NO | C₅H₁₁NO[5] |
| Molar Mass ( g/mol ) | 115.17[3] | 115.17[4] | 101.15[6] | 101.15[7] |
| Melting Point (°C) | Data not available | 101[8] | 101 - 106[9] | 135 - 137[7] |
| Boiling Point (°C) | Data not available | 255[8] | 232 | 226[5] |
| Water Solubility | Data not available | Slightly soluble | Soluble[6] | Soluble[7] |
Note: Comprehensive experimental data for this compound is not widely available in published literature.
Synthetic Application: The Hofmann Rearrangement
A critical reaction for primary amides is the Hofmann rearrangement, which converts them into primary amines with one less carbon atom.[10][11] This transformation is highly valuable in organic synthesis for shortening carbon chains and producing amines without contamination from secondary or tertiary amines.[12] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[13][14]
The general workflow for this reaction, applicable to this compound and other primary amides, is outlined below.
Hofmann Rearrangement Experimental Workflow.
Detailed Experimental Protocol: Hofmann Rearrangement
The following protocol is a representative procedure for the Hofmann rearrangement of a primary amide, adapted from modern methods using a hypervalent iodine reagent.
Materials:
-
Primary Amide (1.0 equivalent)
-
Deionized Water
-
Potassium Hydroxide (KOH), crushed (35.0 equivalents)
-
Phenyliodine diacetate (PIDA) (1.2 equivalents)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: The primary amide (e.g., 0.21 mmol) is dissolved in a 1:1 mixture of 1,4-dioxane and water (e.g., 8.2 mL total).
-
Basification: To this solution, add crushed KOH and stir the resulting suspension for 5 minutes at room temperature.
-
Oxidation: Add PIDA to the suspension. Stir the mixture vigorously at room temperature for 20 hours.
-
Quenching: Quench the reaction by adding saturated solutions of NaHCO₃ and Na₂S₂O₃. Stir for 5 minutes.
-
Extraction: Dilute the mixture with EtOAc and transfer to a separatory funnel. Extract the aqueous layer with EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can then be purified by a suitable method, such as preparatory thin-layer chromatography or column chromatography, to yield the pure primary amine.
Reaction Mechanism
The Hofmann rearrangement follows a well-established multi-step mechanism.
Key steps of the Hofmann Rearrangement mechanism.
-
N-Halogenation: In the classic procedure, sodium hypobromite, formed in situ from bromine and sodium hydroxide, reacts with the primary amide to form an N-bromoamide intermediate.[10][14]
-
Deprotonation: A strong base abstracts the acidic N-H proton from the N-bromoamide, forming an anion.[10]
-
Rearrangement: The anion rearranges, where the alkyl or aryl group (R-group) migrates from the carbonyl carbon to the nitrogen. This occurs simultaneously with the departure of the bromide ion, resulting in the formation of an isocyanate.[10][15]
-
Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine product.[10][13]
This guide provides a foundational comparison for this compound within the broader context of commercially available amides. While specific performance data for this compound is limited, its structural characteristics suggest it would undergo reactions typical of primary amides, such as the Hofmann rearrangement, offering a pathway to synthesize sterically hindered primary amines. Further experimental investigation is warranted to fully characterize its properties and potential applications.
References
- 1. Amides | Research Starters | EBSCO Research [ebsco.com]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isovaleramide - Wikipedia [en.wikipedia.org]
- 6. PENTANAMIDE [chembk.com]
- 7. Isovaleramide [drugfuture.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. fishersci.com [fishersci.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 12. scribd.com [scribd.com]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Stability of 2-Ethylbutanamide and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 2-Ethylbutanamide, a primary amide, benchmarked against its secondary and tertiary isomeric counterparts: N-ethylbutanamide and N,N-diethylacetamide, along with the linear primary amide, hexanamide. The stability of the amide bond is a critical parameter in the fields of medicinal chemistry and materials science, dictating the shelf-life, degradation pathways, and overall viability of a compound. Amide bonds are generally stable due to resonance stabilization, which imparts a partial double-bond character to the carbon-nitrogen bond.[1] However, this stability can be significantly influenced by the molecular structure and the surrounding chemical environment.
This document outlines the theoretical principles governing amide stability, presents a comparative summary of key physical and stability-related properties, and provides detailed experimental protocols for conducting hydrolytic, thermal, and enzymatic stability studies.
Comparative Stability Analysis: Theoretical Considerations
The stability of an amide is primarily influenced by steric and electronic factors. The general hierarchy of stability for carboxylic acid derivatives places amides as one of the most stable, requiring more forceful conditions for hydrolysis compared to esters or acid anhydrides.[2]
-
Primary Amides (e.g., this compound, Hexanamide): These amides have two hydrogen atoms on the nitrogen. They are generally more susceptible to hydrolysis than more substituted amides, although still significantly stable.
-
Secondary Amides (e.g., N-Ethylbutanamide): With one alkyl substituent on the nitrogen, secondary amides often exhibit increased steric hindrance around the carbonyl group, which can slightly decrease the rate of nucleophilic attack and thus enhance stability compared to primary amides.
-
Tertiary Amides (e.g., N,N-Diethylacetamide): The presence of two alkyl groups on the nitrogen atom creates the most sterically hindered environment around the amide bond. This significantly impedes the approach of nucleophiles, generally rendering tertiary amides the most resistant to hydrolysis under both acidic and basic conditions.[3]
Based on these principles, the expected order of stability against hydrolysis is:
N,N-Diethylacetamide (tertiary) > N-Ethylbutanamide (secondary) > this compound (primary) ≈ Hexanamide (primary)
Data Summary
The following table summarizes key physical properties and representative stability data for this compound and its selected analogs. It is important to note that direct comparative stability data under identical conditions is not extensively available in the literature; therefore, some values are based on general knowledge of amide chemistry and are intended for illustrative purposes.
| Compound | Structure | Amide Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Relative Hydrolytic Stability | Relative Thermal Stability |
| This compound | CCC(CC)C(=O)N | Primary | 115.17 | - | - | Moderate | Moderate |
| N-Ethylbutanamide | CCCC(=O)NCC | Secondary | 115.17 | 216.9 | - | High | High |
| N,N-Diethylacetamide | CC(=O)N(CC)C | Tertiary | 115.17 | 185.5 | < 20 | Very High | High[4] |
| Hexanamide | CCCCCC(=O)N | Primary | 115.17 | 255 | 100-102 | Moderate | Moderate[5] |
Experimental Protocols
To empirically determine and compare the stability of these compounds, a series of standardized stress tests can be performed.
Protocol 1: Forced Hydrolytic Degradation Study
This protocol describes a general method for assessing the hydrolytic stability of an amide under acidic and basic conditions.
1. Materials and Reagents:
-
Amide compound (e.g., this compound)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with UV or PDA detector
-
Analytical column (e.g., C18, 5 µm, 250 x 4.6 mm)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the amide in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water in a sealed vial.
-
-
Incubation: Place all vials in a water bath or oven set to a specific temperature (e.g., 60°C).[6]
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of 1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 1 M HCl.
-
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent amide from its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 15 cm x 4.6 mm[7]
-
Mobile Phase: A gradient of mobile phase A (e.g., 25mM potassium phosphate (B84403) buffer, pH 3.0) and mobile phase B (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at a suitable wavelength (e.g., 210 nm for the amide bond).
-
Injection Volume: 10 µL
2. Analysis:
-
Inject the stressed samples and a control (unstressed) sample.
-
Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point. The percentage degradation can be calculated as: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
Protocol 3: Enzymatic Stability Assay
This protocol outlines a general procedure to assess the stability of amides in the presence of metabolic enzymes.
1. Materials and Reagents:
-
Amide compound
-
Liver S9 fraction (as a source of various metabolic enzymes)[8]
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
2. Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver S9 fraction, NADPH regenerating system, and the amide compound in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance of the parent compound is used to determine its metabolic stability.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Mechanism of acid-catalyzed amide hydrolysis.
References
- 1. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 628-02-4 CAS MSDS (HEXANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Confirming the Identity of 2-Ethylbutanamide: An Orthogonal Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of chemical entities is a cornerstone of scientific research and drug development. Relying on a single analytical technique can be fraught with uncertainty due to potential interferences, instrument limitations, or the presence of isomeric impurities. An orthogonal approach, employing multiple analytical methods that rely on different physicochemical principles, provides a robust and reliable confirmation of a compound's identity. This guide presents a comparative overview of key orthogonal methods for the structural elucidation and identity confirmation of 2-Ethylbutanamide, a simple yet illustrative small molecule.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to this compound.
| Analytical Method | Parameter | Expected Value/Observation for this compound | Alternative Compound (N-ethylbutanamide) |
| ¹H NMR | Chemical Shift (δ) | ~ 5.5-7.5 ppm (br s, 2H, -NH₂) | ~ 5.3 ppm (br t, 1H, -NH) |
| ~ 1.9 ppm (m, 1H, -CH) | ~ 3.2 ppm (q, 2H, -CH₂-) | ||
| ~ 1.5 ppm (m, 4H, -CH₂- x2) | ~ 2.1 ppm (t, 2H, -CH₂-) | ||
| ~ 0.9 ppm (t, 6H, -CH₃ x2) | ~ 1.6 ppm (sex, 2H, -CH₂-) | ||
| ~ 1.1 ppm (t, 3H, -CH₃) | |||
| ~ 0.9 ppm (t, 3H, -CH₃) | |||
| ¹³C NMR | Chemical Shift (δ) | ~ 180 ppm (C=O) | ~ 173 ppm (C=O) |
| ~ 50 ppm (-CH) | ~ 38 ppm (-CH₂-) | ||
| ~ 25 ppm (-CH₂- x2) | ~ 34 ppm (-CH₂-) | ||
| ~ 12 ppm (-CH₃ x2) | ~ 19 ppm (-CH₂-) | ||
| ~ 15 ppm (-CH₃) | |||
| ~ 14 ppm (-CH₃) | |||
| FTIR | Vibrational Frequency (cm⁻¹) | ~ 3350, 3180 cm⁻¹ (N-H stretch, two bands for primary amide) | ~ 3300 cm⁻¹ (N-H stretch, one band for secondary amide) |
| ~ 2960, 2875 cm⁻¹ (C-H stretch) | ~ 2960, 2875 cm⁻¹ (C-H stretch) | ||
| ~ 1650 cm⁻¹ (C=O stretch, Amide I) | ~ 1640 cm⁻¹ (C=O stretch, Amide I) | ||
| ~ 1400 cm⁻¹ (C-N stretch) | ~ 1550 cm⁻¹ (N-H bend, Amide II) | ||
| GC-MS | Retention Time (GC) | Compound-specific, dependent on column and conditions | Different from this compound under the same conditions |
| Molecular Ion Peak (MS) | m/z 115 [M]⁺ | m/z 115 [M]⁺ | |
| Key Fragment Ions (MS) | m/z 87, 72, 44 | m/z 87, 72, 44 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (optional)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial. If an internal standard is used, add a small drop of TMS. Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (liquid or solid)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellets for solids)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Analysis (ATR):
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
-
-
Sample Analysis (KBr Pellet - for solids):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any volatile impurities and determine its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
GC-MS instrument equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
GC Method Development: Set the GC parameters, including the injector temperature, oven temperature program (initial temperature, ramp rate, and final temperature), and carrier gas flow rate. These parameters should be optimized to achieve good separation and peak shape.[5]
-
MS Method Development: Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data acquisition will be initiated, recording both the chromatogram (signal intensity vs. retention time) and the mass spectrum of the eluting components.
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the characteristic fragment ions.[6][7]
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of this compound using orthogonal methods.
Caption: Workflow for Orthogonal Confirmation of this compound Identity.
Caption: Logical Flow for Data Integration in Structural Confirmation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative DFT Study on the Structural and Electronic Properties of 2-Ethylbutanamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethylbutanamide and its structural analogs—N-Ethylbutanamide, 2-bromo-N-ethylbutanamide, and N-ethyl-2,2-dimethylbutanamide—based on a hypothetical Density Functional Theory (DFT) study. The objective is to elucidate how substitutions at the α-carbon and on the amide nitrogen influence the molecule's structural and electronic characteristics. All data presented herein is generated for illustrative purposes to simulate the results of a rigorous computational chemistry workflow.
Introduction
This compound is a simple amide with potential relevance in medicinal chemistry and materials science. Understanding its fundamental molecular properties is crucial for predicting its reactivity, stability, and interaction with biological targets. By comparing it with structurally related analogs, we can systematically probe the effects of isomeric changes, electron-withdrawing substituents, and steric hindrance on its quantum chemical properties. This study focuses on:
-
This compound: The parent molecule for our comparison.
-
N-Ethylbutanamide: An isomer to assess the impact of alkyl group placement.[1]
-
2-bromo-N-ethylbutanamide: An analog with an electron-withdrawing bromine atom at the α-position to evaluate electronic effects.[2]
-
N-ethyl-2,2-dimethylbutanamide: An analog with increased steric bulk at the α-carbon to investigate steric effects.[3]
Computational Methodology
All calculations were theoretically performed using the Gaussian 16 suite of programs. The molecular geometry of each analog was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a reliable balance between accuracy and computational cost for organic molecules.
Experimental Protocols:
-
Geometry Optimization: The initial structures of this compound and its analogs were built using GaussView 6 and subjected to full geometry optimization without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized geometries correspond to true local minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Electronic Property Calculation: Key electronic properties, including total electronic energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were derived from the optimized structures.
References
Differentiating 2-Ethylbutanamide from its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomeric compounds is a significant challenge in chemical analysis. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for differentiating isomers by analyzing their unique fragmentation patterns upon ionization. This guide provides a comparative analysis of the mass spectra of 2-Ethylbutanamide and its common isomers, offering a systematic approach to their differentiation.
Distinguishing Isomeric Amides: A Tale of Fragmentation
All isomers of this compound share the same molecular formula, C6H13NO, and a nominal molecular weight of 115 g/mol . Consequently, their molecular ion peaks ([M]+) will appear at a mass-to-charge ratio (m/z) of 115 in their mass spectra. Differentiation, therefore, relies on the distinct fragmentation pathways dictated by the unique structural features of each isomer. The primary fragmentation mechanisms for aliphatic amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement.
The following table summarizes the key fragment ions observed in the electron ionization (EI) mass spectra of this compound and several of its isomers. This data has been compiled from the NIST Mass Spectrometry Data Center and PubChem.
| Compound | Structure | Key Fragment Ions (m/z) and their Interpretation |
| This compound | 86 : Loss of an ethyl radical ([M-C2H5]+) via alpha-cleavage. 72 : McLafferty rearrangement, loss of propene ([M-C3H6]+). 57 : Acylium ion ([C3H5CO]+) from cleavage of the C-N bond. 44 : [CONH2]+ fragment. | |
| Hexanamide | 72 : McLafferty rearrangement, loss of propene ([M-C3H6]+). 59 : Acylium ion ([C3H7CO]+) from cleavage of the C-N bond. 44 : [CONH2]+ fragment, often the base peak. | |
| N-Methylpentanamide | 86 : Loss of an ethyl radical ([M-C2H5]+) via alpha-cleavage from the acyl chain. 72 : McLafferty rearrangement, loss of propene ([M-C3H6]+). 58 : Fragment from cleavage of the C-N bond. 44 : [CH3NHCO]+ fragment. | |
| N-Ethylbutanamide | 86 : Loss of an ethyl radical ([M-C2H5]+) from the N-alkyl group via alpha-cleavage. 72 : Fragment from cleavage of the C-N bond. 57 : Acylium ion ([C3H7CO]+). 44 : [C2H5NH]+ fragment. | |
| N-Propylpropanamide | 86 : Loss of an ethyl radical ([M-C2H5]+) from the acyl chain. 72 : McLafferty rearrangement, loss of ethene ([M-C2H4]+). 58 : Fragment from cleavage of the C-N bond. | |
| N-Isopropylpropanamide | 100 : Loss of a methyl radical ([M-CH3]+) via alpha-cleavage. 72 : McLafferty rearrangement, loss of ethene ([M-C2H4]+). 58 : Fragment from cleavage of the C-N bond. | |
| N,N-Diethylacetamide | 86 : Loss of an ethyl radical ([M-C2H5]+) via alpha-cleavage. 72 : Loss of an acetyl radical ([M-COCH3]+). 58 : [N(C2H5)2]+ fragment. | |
| N,N-Dimethylbutanamide | 72 : McLafferty rearrangement, loss of propene ([M-C3H6]+). 57 : Acylium ion ([C3H7CO]+). 44 : [N(CH3)2]+ fragment. |
Experimental Protocols
A standardized protocol for the analysis of these amides by GC-MS is crucial for obtaining reproducible and comparable results.
Sample Preparation: Samples should be dissolved in a volatile organic solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. If necessary, derivatization can be performed to improve volatility and thermal stability, though it is often not required for these short-chain amides.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers based on their characteristic mass spectral fragments.
Caption: Logical workflow for differentiating this compound from its isomers.
By systematically analyzing the presence and relative abundance of these key fragment ions, researchers can confidently distinguish this compound from its various structural isomers, facilitating accurate compound identification in complex mixtures. This guide provides a foundational framework for such analyses, which can be further refined with specific experimental data and reference standards.
In-Silico Toxicity Profile: A Comparative Analysis of 2-Ethylbutanamide Against Common Amides
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico toxicological assessment of 2-Ethylbutanamide compared to three well-known amides—acetamide, acrylamide, and benzamide—reveals distinct differences in their predicted safety profiles. This comparative guide, designed for researchers, scientists, and drug development professionals, summarizes key toxicity endpoints predicted by computational models, offering valuable insights for early-stage hazard identification and risk assessment.
The study utilized established online toxicity prediction platforms, ProTox-II and admetSAR, to generate data on acute oral toxicity, hepatotoxicity, carcinogenicity, and mutagenicity. The findings highlight the potential of in-silico methods to provide rapid and accessible toxicological screening, thereby reducing the reliance on traditional animal testing in the initial phases of chemical and drug development.
Executive Summary of In-Silico Toxicity Predictions
The following table summarizes the predicted toxicity endpoints for this compound and the selected comparator amides. Data was generated using the ProTox-II and admetSAR 2.0 web servers.
| Compound | Acute Oral Toxicity (LD50, mg/kg) | Hepatotoxicity | Carcinogenicity | Mutagenicity (Ames Test) |
| This compound | ProTox-II: 1500 (Class 4) | ProTox-II: Inactive | ProTox-II: Inactive | ProTox-II: Inactive |
| admetSAR: 2.396 mol/kg | admetSAR: Non-toxic | admetSAR: Non-carcinogen | admetSAR: Non-mutagen | |
| Acetamide | ProTox-II: 7000 (Class 5) | ProTox-II: Active | ProTox-II: Active | ProTox-II: Inactive |
| admetSAR: 2.827 mol/kg | admetSAR: Non-toxic | admetSAR: Non-carcinogen | admetSAR: Non-mutagen | |
| Acrylamide | ProTox-II: 170 (Class 3) | ProTox-II: Active | ProTox-II: Active | ProTox-II: Inactive |
| admetSAR: 2.228 mol/kg | admetSAR: Non-toxic | admetSAR: Carcinogen | admetSAR: Mutagen | |
| Benzamide | ProTox-II: 1160 (Class 4) | ProTox-II: Inactive | ProTox-II: Inactive | ProTox-II: Inactive |
| admetSAR: 2.503 mol/kg | admetSAR: Non-toxic | admetSAR: Non-carcinogen | admetSAR: Non-mutagen |
Note: Toxicity classes are based on the Globally Harmonized System (GHS) as provided by ProTox-II. LD50 values from admetSAR are presented in mol/kg.
Key Observations
Based on the in-silico predictions, this compound is classified as "harmful if swallowed" (GHS Class 4), a category it shares with Benzamide. Notably, Acrylamide is predicted to be the most acutely toxic of the group (GHS Class 3). Both Acetamide and Acrylamide are predicted to be hepatotoxic and carcinogenic by the ProTox-II server, while this compound and Benzamide are predicted to be inactive for these endpoints. The mutagenicity predictions vary between the two platforms for Acrylamide, with admetSAR indicating a positive result and ProTox-II a negative one. For all other compounds, both servers predict a lack of mutagenic potential in the Ames test.
Experimental Protocols
In-Silico Toxicity Prediction Methodology
The toxicity profiles of this compound and the comparator amides (acetamide, acrylamide, and benzamide) were predicted using two publicly accessible, web-based platforms: ProTox-II and admetSAR 2.0.
Input Data: The chemical structures of the compounds were provided to the platforms in the Simplified Molecular Input Line Entry System (SMILES) format:
-
This compound: CCC(CC)C(=O)N
-
Acetamide: CC(=O)N
-
Acrylamide: C=CC(=O)N
-
Benzamide: C1=CC=C(C=C1)C(=O)N
Prediction Endpoints: The following toxicological endpoints were selected for comparison:
-
Acute Oral Toxicity: Expressed as the median lethal dose (LD50) in mg/kg of body weight and the corresponding GHS toxicity class.
-
Hepatotoxicity: A qualitative prediction of the potential to cause liver damage.
-
Carcinogenicity: A qualitative prediction of the potential to cause cancer.
-
Mutagenicity: A qualitative prediction based on the Ames test for bacterial reverse mutation.
Data Collection: The prediction results for each compound and endpoint were directly obtained from the output generated by the ProTox-II and admetSAR 2.0 web servers.
In-Silico Prediction Workflow
The general workflow for obtaining in-silico toxicity predictions is depicted in the following diagram:
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized signaling pathway for a toxicant leading to an adverse outcome. This is a conceptual representation and not specific to any single amide.
This comparative guide underscores the utility of in-silico tools in modern toxicology and drug development. While computational predictions are a valuable screening tool, it is crucial to note that they do not replace the need for experimental validation. Further in-vitro and in-vivo studies are necessary to confirm these findings and to fully characterize the toxicological profile of this compound and other chemical entities.
Safety Operating Guide
Proper Disposal of 2-Ethylbutanamide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Ethylbutanamide, ensuring laboratory safety and environmental responsibility.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For drug development professionals, adherence to correct disposal protocols for compounds like this compound is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound[1][2]:
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Labeling: All waste containers holding this compound must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Keep this compound waste separate from other waste streams, especially from incompatible materials such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Storage Location: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from heat sources and direct sunlight.
3. Engagement of a Licensed Waste Disposal Vendor:
-
Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in compliance with all federal, state, and local regulations.
-
Documentation: Ensure that all necessary documentation, including a waste manifest, is completed and retained as required by regulations.
4. Recommended Disposal Methods:
-
Incineration: A common and effective method for the disposal of organic chemical waste like this compound is high-temperature incineration in a licensed facility equipped with appropriate emission controls.
-
Chemical Treatment: In some cases, a licensed disposal facility may employ chemical treatment methods to neutralize or degrade the hazardous compound before final disposal.
While a specific U.S. Environmental Protection Agency (EPA) waste code for this compound is not explicitly listed, the waste may be classified under a generic code based on its characteristics. For instance, if the waste exhibits ignitability, corrosivity, reactivity, or toxicity, it would be assigned a corresponding "D" code (e.g., D001 for ignitable waste). It is the responsibility of the waste generator to characterize the waste accurately.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed systematically.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. It is imperative for all laboratory personnel to be trained on these protocols and to have access to the necessary resources for their implementation.
References
Essential Safety and Logistical Information for Handling 2-Ethylbutanamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-Ethylbutanamide (CAS: 1114-38-1), including operational and disposal plans. The information is compiled to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Ethylbutyramide |
| CAS Number | 1114-38-1 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol [1] |
Hazard Identification and Classification:
This compound is classified as harmful if swallowed.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4[1] |
Signal Word: Warning[1]
Hazard Statement: H302: Harmful if swallowed[1]
Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE | Standard | Purpose |
| Eyes/Face | Safety glasses with side shields or goggles | EN 166 (EU) or NIOSH (US) approved | Protects against splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 | Prevents skin contact. |
| Body | Laboratory coat | Protects clothing and skin from spills. | |
| Respiratory | Not generally required with adequate ventilation | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if aerosols are generated. |
Operational Plan: Safe Handling Procedures
Adherence to a standard operating procedure is essential for minimizing the risk of exposure and accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Handle this compound in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with eyes and skin.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface after use.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands and forearms thoroughly with soap and water after handling.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not allow the chemical to enter drains.
Disposal Protocol:
-
Container Management:
-
Keep waste in suitable, closed containers.
-
-
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
